molecular formula C8H9BO3 B1344152 (4-Formyl-3-methylphenyl)boronic acid CAS No. 398151-59-2

(4-Formyl-3-methylphenyl)boronic acid

Cat. No.: B1344152
CAS No.: 398151-59-2
M. Wt: 163.97 g/mol
InChI Key: SSVPHQYUDZPVQX-UHFFFAOYSA-N
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Description

(4-Formyl-3-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-formyl-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVPHQYUDZPVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624996
Record name (4-Formyl-3-methylphenyl)boronic acid
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Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398151-59-2
Record name (4-Formyl-3-methylphenyl)boronic acid
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Record name 4-Formyl-3-methylphenylboronic acid
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Foundational & Exploratory

(4-Formyl-3-methylphenyl)boronic acid CAS 398151-59-2: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(4-Formyl-3-methylphenyl)boronic acid , with CAS number 398151-59-2, is a versatile organic compound that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring both a formyl group and a boronic acid moiety, makes it a valuable reagent for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValue
CAS Number 398151-59-2
Molecular Formula C₈H₉BO₃
Molecular Weight 163.97 g/mol
Appearance White to off-white powder or crystals
Melting Point 165-175 °C (decomposes)
Boiling Point 367.5±47.0 °C (Predicted)
Density 1.28±0.1 g/cm³ (Predicted)
Purity Typically ≥95% to ≥98%
Storage Conditions Store in a cool, dry place. Recommended storage at 2-8 °C under inert gas.
Solubility Soluble in methanol, DMSO, and other polar organic solvents.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the formyl group, followed by a metal-halogen exchange and subsequent reaction with a borate ester, and finally deprotection. A general synthetic workflow is outlined below.

G General Synthesis Workflow A Starting Material (e.g., 4-bromo-2-methylbenzaldehyde) B Protection of Formyl Group (e.g., acetal formation) A->B Protection C Metal-Halogen Exchange (e.g., with n-BuLi or Mg) B->C Lithiation/ Grignard D Borylation (e.g., with triisopropyl borate) C->D Electrophilic Capture E Hydrolysis/Deprotection (acidic workup) D->E Quenching & Deprotection F Final Product This compound E->F Purification

Caption: General synthetic workflow for this compound.

A representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid is detailed below. This protocol can be adapted for this compound.

Suzuki-Miyaura Cross-Coupling Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mmol) or K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Execution: Stir the reaction mixture vigorously at a specified temperature (typically between 80-110 °C) for the required time (usually 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.

Applications in Research and Drug Discovery

This compound is a valuable intermediate in the synthesis of a wide range of organic compounds. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

  • Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds, leading to the synthesis of complex biaryl and polyaryl structures. These structures are common motifs in many biologically active molecules.

  • Reductive Amination: The formyl group can readily undergo reductive amination with primary or secondary amines to introduce diverse amine-containing side chains.

  • Other Aldehyde Chemistry: The aldehyde functionality can also be utilized in other classical reactions such as Wittig reactions, aldol condensations, and the formation of imines and oximes.

This compound and its derivatives have been reported in the synthesis of inhibitors for various biological targets. For instance, substituted biaryl aldehydes are precursors to molecules that can interact with specific enzyme active sites or protein-protein interfaces. The general logic for its use in fragment-based drug discovery is depicted below.

G Role in Drug Discovery Logic A This compound (Building Block) B Suzuki Coupling (Core Scaffold Synthesis) A->B D Biaryl Aldehyde Intermediate B->D C Diverse Aryl Halides C->B E Reductive Amination / Other Aldehyde Chemistry D->E G Library of Final Compounds E->G F Diverse Amines / Reagents F->E H Screening & Lead Optimization G->H

Caption: Logical workflow for library synthesis using the title compound.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Hazard Statements (H-phrases):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (P-phrases):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For full safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Boronic acids are known to be sensitive to air and moisture and can undergo dehydration to form boroxines. Therefore, storage under an inert atmosphere is recommended for long-term stability.

Technical Guide: Physicochemical Properties of (4-Formyl-3-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Formyl-3-methylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key intermediate for creating complex molecular architectures. A fundamental physicochemical property of any chemical compound is its molecular weight, which is crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization. This guide provides a detailed breakdown of the molecular weight of this compound.

Molecular Composition and Weight

The molecular formula for this compound is C₈H₉BO₃.[1][2] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

Elemental Composition and Atomic Weights

The standard atomic weights of the elements constituting the molecule are provided by the International Union of Pure and Applied Chemistry (IUPAC).[3][4][5][6][7]

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH91.0089.072
BoronB110.81110.811
OxygenO315.99947.997
Total 163.968
Calculated Molecular Weight

Based on the elemental composition, the calculated molecular weight of this compound is 163.97 g/mol .[8] This value is consistent with data available in chemical databases such as PubChem and from commercial suppliers.[2][8]

Chemical Structure

The arrangement of atoms within the this compound molecule is depicted in the following diagram.

(4-Formyl-3-methylphenyl)boronic_acid C1 C C2 C C1->C2 C6 C C1->C6 B B(OH)₂ C1->B C3 C C2->C3 C2->C3 C4 C C3->C4 CH3 CH₃ C3->CH3 C5 C C4->C5 C4->C5 CHO CHO C4->CHO C5->C6 C6->C1

Figure 1. 2D structure of this compound.

Methodological Note

The determination of the molecular weight presented in this guide is based on the established molecular formula and the standard atomic weights of the constituent elements as recognized by IUPAC. No experimental procedures were conducted to generate this data; instead, it is a fundamental calculation derived from widely accepted chemical principles and data aggregated in reputable chemical information sources.[2][8] The provided structural diagram is a standard 2D representation used in chemical literature to illustrate molecular connectivity.

References

An In-depth Technical Guide to (4-Formyl-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: (4-Formyl-3-methylphenyl)boronic acid

Introduction

This compound is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its bifunctional nature, featuring both a reactive aldehyde (formyl) group and a versatile boronic acid moiety, makes it a valuable reagent in the construction of complex molecular architectures. This is particularly true in the field of medicinal chemistry, where it is utilized in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from related compounds and are available from commercial suppliers. Key identifiers and predicted data are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 398151-59-2[1][2]
Molecular Formula C₈H₉BO₃[1]
Molecular Weight 163.97 g/mol [3]
Purity ≥97%[4]
Predicted Monoisotopic Mass 164.06447 Da[5]
Predicted XlogP None[5]
Predicted Collision Cross Section ([M+H]⁺) 130.5 Ų[5]
Predicted Collision Cross Section ([M+Na]⁺) 139.0 Ų[5]
Predicted Collision Cross Section ([M-H]⁻) 132.1 Ų[5]

Synthesis

The synthesis of formylphenylboronic acids generally requires a strategic approach to protect the reactive aldehyde group during the borylation step. A common method involves the protection of the formyl group as an acetal, followed by a metal-halogen exchange and subsequent reaction with a trialkyl borate.

General Synthetic Workflow

A plausible synthetic route for this compound starting from 4-bromo-2-methylbenzaldehyde is outlined below. This represents a general and widely applicable method for this class of compounds.

G A 4-Bromo-2-methylbenzaldehyde B Acetal Protection (e.g., ethylene glycol, acid catalyst) A->B C Protected Aldehyde B->C D Metal-Halogen Exchange (e.g., n-BuLi or Mg) C->D E Organometallic Intermediate D->E F Borylation (e.g., Triisopropyl borate) E->F G Boronate Ester F->G H Acidic Hydrolysis G->H I This compound H->I

General synthesis workflow for this compound.
Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of a substituted formylphenylboronic acid, which can be adapted for the target molecule.

Step 1: Acetal Protection of 4-Bromo-2-methylbenzaldehyde

  • To a solution of 4-bromo-2-methylbenzaldehyde in toluene are added ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • Upon completion, the reaction is cooled, and the organic layer is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected aldehyde.

Step 2: Borylation

  • The protected aldehyde is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour at this temperature.

  • Triisopropyl borate is then added dropwise, and the reaction is allowed to warm to room temperature overnight.

Step 3: Hydrolysis

  • The reaction mixture is quenched by the slow addition of aqueous HCl.

  • The mixture is stirred vigorously for several hours to ensure complete hydrolysis of both the boronate ester and the acetal.

  • The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by recrystallization or column chromatography affords the final product, this compound.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from the orthogonal reactivity of the formyl and boronic acid groups.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[6][7][8] This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

G cluster_0 Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (with Aryl Halide) A->B C Pd(II) Intermediate B->C D Transmetalation (with Boronic Acid + Base) C->D E Pd(II) Biaryl Complex D->E F Reductive Elimination E->F F->A G Biaryl Product F->G

Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.1 equivalents), an aryl halide (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • The vessel is purged with an inert gas, and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

  • The reaction mixture is heated with stirring until the starting materials are consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.

  • The organic layer is separated, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired biaryl compound.

Building Block for Proteolysis-Targeting Chimeras (PROTACs)

This compound is listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The formyl group of this compound can be used as a reactive handle to attach a linker, which is then connected to a ligand for an E3 ligase. The boronic acid itself can be involved in forming reversible covalent bonds, a strategy that has been explored for the in-situ assembly of PROTACs. This approach involves administering the individual components of the PROTAC, which then assemble within the cell to form the active molecule.

G cluster_0 PROTAC Assembly and Action A Target Protein Ligand (from Boronic Acid) D PROTAC Molecule A->D B Linker (from Formyl Group) B->D C E3 Ligase Ligand C->D E Target Protein D->E F E3 Ubiquitin Ligase D->F G Ternary Complex (Target-PROTAC-E3) E->G F->G H Ubiquitination of Target Protein G->H I Proteasomal Degradation H->I

Logical workflow of PROTAC assembly and mechanism of action.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, combined with the reactive handle provided by the formyl group, makes it an important tool for the synthesis of complex bioactive molecules, including the emerging class of PROTAC protein degraders. Further exploration of its reactivity and applications is likely to yield new and innovative therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of (4-Formyl-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Formyl-3-methylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a formyl group and a boronic acid moiety, allows for versatile applications in cross-coupling reactions and other molecular elaborations. This technical guide provides a comprehensive overview of a primary synthesis route for this compound, including detailed experimental protocols, quantitative data, and a logical workflow diagram. The synthesis proceeds via a well-established pathway involving the protection of the aldehyde functionality of a suitable starting material, followed by a lithium-halogen exchange reaction, borylation, and subsequent deprotection to yield the target molecule.

Introduction

Arylboronic acids are a critical class of reagents in modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The specific compound, this compound (CAS Number: 398151-59-2), offers two reactive sites: the boronic acid for carbon-carbon bond formation and the aldehyde for a wide range of transformations such as reductive amination, Wittig reactions, and condensations. This dual functionality makes it a highly sought-after intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide outlines a common and effective synthetic strategy for its preparation.

Synthesis Pathway

The most prevalent and logical synthetic route to this compound commences with the commercially available 4-bromo-2-methylbenzaldehyde. The synthesis involves a three-step process:

  • Protection of the Aldehyde: The reactive formyl group is first protected as an acetal to prevent its reaction with the organometallic intermediate in the subsequent step. A common protecting group is the diethyl acetal, formed by reacting the aldehyde with triethyl orthoformate.

  • Lithium-Halogen Exchange and Borylation: The protected aryl bromide undergoes a lithium-halogen exchange reaction at low temperature using an organolithium reagent, typically n-butyllithium. The resulting aryllithium species is then quenched with a borate ester, such as triisopropyl borate, to form the corresponding boronate ester.

  • Deprotection and Hydrolysis: The final step involves the acidic hydrolysis of both the boronate ester and the acetal protecting group to yield the desired this compound.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 4-Bromo-2-methylbenzaldehyde Protected Protection (Acetal Formation) Start->Protected Intermediate1 2-(4-Bromo-2-methylphenyl) -1,3-dioxolane Protected->Intermediate1 Lithiation Lithium-Halogen Exchange Intermediate1->Lithiation Aryllithium Aryllithium Intermediate Lithiation->Aryllithium Borylation Borylation (e.g., with Triisopropyl borate) Aryllithium->Borylation Boronate_Ester Boronate Ester Intermediate Borylation->Boronate_Ester Deprotection Deprotection/Hydrolysis (Acidic Workup) Boronate_Ester->Deprotection Product This compound Deprotection->Product

Figure 1. Logical workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are detailed representations of the key steps in the synthesis of this compound.

Step 1: Synthesis of 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane (Acetal Protection)

Materials:

  • 4-Bromo-2-methylbenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromo-2-methylbenzaldehyde (1 equivalent), toluene (approx. 2 mL per mmol of aldehyde), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-bromo-2-methylphenyl)-1,3-dioxolane, which can often be used in the next step without further purification.

Step 2 & 3: Synthesis of this compound via Lithium-Halogen Exchange, Borylation, and Deprotection

Materials:

  • 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 2 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-(4-bromo-2-methylphenyl)-1,3-dioxolane (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

  • To the resulting aryllithium solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and the acetal.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₈H₉BO₃[1][2]
Molecular Weight 163.97 g/mol [2]
CAS Number 398151-59-2[1][2]
Typical Yield 74% (overall for borylation/deprotection)[3]
Appearance White solid[3]
¹H NMR (400 MHz, acetone-d₆) δ 10.31 (s, 1H), 8.31 (s, 1H), 7.87 (d, J = 7.6 Hz, 1H), 7.80 (m, 1H), 2.67 (s, 3H)[3]
¹³C NMR (100 MHz, acetone-d₆) δ 193.8, 143.1, 139.0, 136.4, 132.7, 131.9, 19.8[3]

Note: NMR data is for a mixture with its isomer, (3-formyl-4-methylphenyl)boronic acid. The chemical shifts provided correspond to the title compound.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a versatile building block for chemical synthesis. The outlined protocol, based on the protection of the aldehyde followed by a lithium-halogen exchange and borylation, is a standard and effective method. Careful control of reaction conditions, particularly temperature during the organometallic steps, is crucial for achieving high yields and purity. This guide provides the necessary details for researchers and professionals to successfully synthesize this important compound for their research and development needs.

References

Spectroscopic Profile of (4-Formyl-3-methylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (4-Formyl-3-methylphenyl)boronic acid. Due to the limited availability of experimentally derived spectra for this specific compound in public-domain literature, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The provided experimental protocols are generalized for the analysis of arylboronic acids.

Chemical Identity

PropertyValueReference
IUPAC Name This compound
CAS Number 398151-59-2[1]
Molecular Formula C₈H₉BO₃[1]
Molecular Weight 163.97 g/mol
Chemical Structure

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. Predictions are derived from the known data of 4-Formylphenylboronic acid and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityAssignmentAnalog Data (4-Formylphenylboronic acid)[2][3]
~10.0sAldehyde (-CHO)9.92
~8.2 - 8.4br sBoronic acid (-B(OH)₂)8.27
~7.9 - 8.1mAromatic (Ar-H)7.95
~7.8 - 7.9mAromatic (Ar-H)7.85
~2.5sMethyl (-CH₃)N/A

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignmentAnalog Data (4-Formylphenylboronic acid)[3]
~193Aldehyde Carbonyl (C=O)193.1
~140Aromatic (C-B)137.5
~135Aromatic (C-CHO)135.2
~130Aromatic (C-H)129.5
~128Aromatic (C-H)128.9
~20Methyl (-CH₃)N/A
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentAnalog Data (4-Formylphenylboronic acid)[3][4]
3500 - 3200BroadO-H stretch (boronic acid)Yes
~3050MediumC-H stretch (aromatic)Yes
~2950MediumC-H stretch (methyl)N/A
~2850, ~2750MediumC-H stretch (aldehyde)Yes
~1700StrongC=O stretch (aldehyde)Yes
~1600MediumC=C stretch (aromatic)Yes
~1350StrongB-O stretchYes
~1200StrongC-O stretchYes
Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Adducts [5]

AdductPredicted m/z
[M+H]⁺165.07175
[M+Na]⁺187.05369
[M-H]⁻163.05719
[M+NH₄]⁺182.09829
[M+K]⁺203.02763
[M]⁺164.06392

Boronic acids have a known tendency to form cyclic trimers (boroxines) via dehydration, which can complicate mass spectra interpretation.[6]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid arylboronic acids.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).[7] Arylboronic acids may exhibit poor solubility or peak broadening in CDCl₃ due to oligomerization; DMSO-d₆ is often preferred.[8]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction. Chemical shifts are reported relative to the residual solvent peak.[7]

  • ¹³C NMR Acquisition:

    • Acquire spectra using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A higher number of scans is typically required compared to ¹H NMR.

    • Chemical shifts are referenced to the solvent signal.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9]

    • Place a small amount of the solid sample directly onto the ATR crystal.[10]

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[10]

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.[9]

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.[9]

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.[11][12]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[11][13]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire spectra in both positive and negative ion modes to determine the optimal ionization conditions.

    • Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500).

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.[12]

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow start Compound Synthesis and Purification nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (e.g., ESI-MS) start->ms ir FTIR Spectroscopy start->ir data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Structural Elucidation final_report Final Report and Data Archiving structure_elucidation->final_report data_analysis->structure_elucidation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Chemical Stability and Storage of (4-Formyl-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for (4-Formyl-3-methylphenyl)boronic acid. The information presented is based on the general characteristics of arylboronic acids and data available for structurally similar compounds, intended to guide researchers in handling and preserving the integrity of this reagent.

Chemical Stability

This compound, like many arylboronic acids, is a crystalline solid that is generally stable under standard laboratory conditions. However, its stability can be influenced by environmental factors such as moisture, temperature, pH, and light. The primary degradation pathways for this class of compounds include dehydration to form boroxines, protodeboronation, and reactions involving the aldehyde functional group.

Dehydration and Boroxine Formation

A common characteristic of boronic acids is their tendency to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2][3] This process is typically driven by heat or the presence of a dehydrating agent and results in the loss of three water molecules from three molecules of the boronic acid.[1] While this transformation can alter the physical properties of the material, the reaction is often reversible upon exposure to water.[3]

Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Method Validation Start Prepare solution of This compound Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Validation Validate Method (ICH Guidelines) HPLC->Validation

References

Reactivity of Ortho-Substituted Formylphenylboronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ortho-substituted formylphenylboronic acids represent a versatile class of reagents with significant applications in organic synthesis and medicinal chemistry. Their unique bifunctional nature, possessing both a reactive aldehyde and a boronic acid moiety, allows for their participation in a wide array of chemical transformations, making them valuable building blocks for the construction of complex molecular architectures and novel therapeutic agents.

This technical guide provides an in-depth overview of the reactivity of ortho-substituted formylphenylboronic acids, with a focus on their application in key synthetic methodologies. It includes a summary of quantitative reactivity data, detailed experimental protocols for seminal reactions, and visualizations of key reaction pathways and workflows to facilitate a deeper understanding of their chemical behavior.

Quantitative Reactivity Data

The reactivity of ortho-substituted formylphenylboronic acids is influenced by both electronic and steric factors. The position of the formyl group ortho to the boronic acid can lead to intramolecular interactions that modulate its reactivity compared to its meta and para isomers. The following tables summarize quantitative data from the literature on key reactions involving these compounds.

Table 1: Suzuki-Miyaura Coupling Reactions

Ortho-Substituted Phenylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Formylphenylboronic acid2-BromopyridineTetrakis(triphenylphosphine)palladium(0)Sodium carbonateEthylene glycol dimethyl ether/WaterReflux20High (dimeric product)[1]
2-Formylphenylboronic acid3,4,5-Tribromo-2,6-dimethylpyridineNot specifiedNot specifiedNot specifiedNot specifiedNot specified-[2]

Table 2: Petasis (Borono-Mannich) Reactions

Ortho-Substituted Phenylboronic AcidAmineCarbonylSolventYield (%)Reference
2-Formylphenylboronic acidSubstituted Amines-Acetonitrile (ACN)-[3]
Not specifiedQuinoline derivatives-Not specifiedup to 97% ee[4]
Arylboronic acidsSulfonamidesAldehydesNot specifiedup to 99:1 er[4]

Key Reaction Pathways and Workflows

The following diagrams illustrate the general mechanisms and workflows for key reactions involving ortho-substituted formylphenylboronic acids.

Suzuki_Miyaura_Coupling Ortho-Formylphenylboronic Acid Ortho-Formylphenylboronic Acid Transmetalation Transmetalation Ortho-Formylphenylboronic Acid->Transmetalation Aryl/Vinyl Halide Aryl/Vinyl Halide Oxidative Addition Oxidative Addition Aryl/Vinyl Halide->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation R-Pd(II)-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination R-Pd(II)-Ar' Coupled Product Coupled Product Reductive Elimination->Coupled Product Pd(0) Regeneration Pd(0) Regeneration Reductive Elimination->Pd(0) Regeneration Pd(0) Regeneration->Pd(0) Catalyst

Figure 1: Suzuki-Miyaura Coupling Pathway

Petasis_Reaction cluster_reactants Reactants Ortho-Formylphenylboronic Acid Ortho-Formylphenylboronic Acid Boronate Complex Formation Boronate Complex Formation Ortho-Formylphenylboronic Acid->Boronate Complex Formation Amine Amine Imine/Iminium Ion Formation Imine/Iminium Ion Formation Amine->Imine/Iminium Ion Formation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Imine/Iminium Ion Formation Nucleophilic Addition Nucleophilic Addition Imine/Iminium Ion Formation->Nucleophilic Addition Boronate Complex Formation->Nucleophilic Addition Substituted Amine Product Substituted Amine Product Nucleophilic Addition->Substituted Amine Product

Figure 2: Petasis Reaction Pathway

Experimental_Workflow Reaction Setup Reaction Setup Reactant Addition Reactant Addition Reaction Setup->Reactant Addition Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Reactant Addition->Reaction Monitoring (TLC/LC-MS) Workup Workup Reaction Monitoring (TLC/LC-MS)->Workup Extraction Extraction Workup->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (Chromatography) Purification (Chromatography) Solvent Removal->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS)

Figure 3: General Experimental Workflow

Experimental Protocols

The following are representative experimental protocols for key reactions involving ortho-substituted formylphenylboronic acids, compiled from the literature. These protocols are intended as a guide and may require optimization for specific substrates and scales.

Synthesis of 2-(Arylaminomethyl)phenylboronic Acid via Amination-Reduction

This protocol describes the synthesis of 2-(arylaminomethyl)phenylboronic acid from 2-formylphenylboronic acid and a secondary aromatic amine.[5]

Materials:

  • 2-Formylphenylboronic acid

  • N-ethylaniline

  • Reducing agent (e.g., sodium borohydride)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Apparatus for inert atmosphere reaction (optional)

Procedure:

  • In a round-bottom flask, dissolve 2-formylphenylboronic acid in the chosen anhydrous solvent.

  • Add an equimolar amount of the secondary aromatic amine (e.g., N-ethylaniline) to the solution.

  • Stir the reaction mixture at room temperature for a specified period to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the cooled mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (as monitored by TLC).

  • Quench the reaction by the slow addition of water or a dilute acid solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired 2-(arylaminomethyl)phenylboronic acid.

Suzuki-Miyaura Coupling of 2-Formylphenylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-formylphenylboronic acid with an aryl halide.[1]

Materials:

  • 2-Formylphenylboronic acid

  • Aryl halide (e.g., 2-bromopyridine)

  • Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., sodium carbonate)

  • Solvent system (e.g., ethylene glycol dimethyl ether and water)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide and the palladium catalyst.

  • Add the organic solvent (e.g., ethylene glycol dimethyl ether) and stir the mixture for a period (e.g., 20 minutes) to ensure dissolution and complex formation.

  • In a separate vessel, prepare a solution of the base (e.g., sodium carbonate) in water.

  • Add the aqueous base solution and the 2-formylphenylboronic acid to the reaction flask.

  • Heat the reaction mixture to reflux for the required time (e.g., 20 hours), protecting it from light if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo.

  • Purify the crude product by a suitable technique, such as column chromatography, to obtain the desired biaryl product.

Petasis Borono-Mannich Reaction

The Petasis reaction is a multicomponent reaction that forms substituted amines.[6] A general procedure is described below.

Materials:

  • An ortho-substituted formylphenylboronic acid (or other boronic acid)

  • An amine (primary or secondary)

  • A carbonyl compound (e.g., glyoxylic acid)

  • Solvent (e.g., dichloromethane, hexafluoroisopropanol)

Procedure:

  • In a reaction vessel, combine the amine, the carbonyl compound, and the ortho-substituted formylphenylboronic acid in a suitable solvent.[7]

  • Stir the mixture at room temperature or with heating, depending on the reactivity of the substrates.[8] The reaction can often be performed under ambient conditions without the need for an inert atmosphere.[6]

  • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can then be purified by standard methods such as flash column chromatography to yield the desired substituted amine.

Conclusion

Ortho-substituted formylphenylboronic acids are powerful and versatile reagents in modern organic synthesis. Their unique reactivity, particularly in forming carbon-carbon and carbon-nitrogen bonds through reactions like the Suzuki-Miyaura coupling and the Petasis reaction, makes them invaluable for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of their reactivity and practical guidance for their use in the laboratory. Further exploration of the literature is encouraged for specific applications and optimization of reaction conditions.

References

The Influence of Substituent Electronic Effects on the Reactivity of Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of how electronic effects of substituents on the phenyl ring modulate the reactivity of phenylboronic acids. Understanding these relationships is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing novel molecules in fields ranging from organic synthesis to medicinal chemistry. We will delve into the quantitative impact of substituents on acidity (pKa), and their influence on key reactions such as Suzuki-Miyaura coupling and protodeboronation. Detailed experimental protocols and visual representations of core concepts are provided to facilitate a comprehensive understanding.

The Electronic Tug-of-War: Substituent Effects on Acidity (pKa)

The acidity of a phenylboronic acid, a measure of its ability to donate a proton, is a fundamental property that dictates its behavior in many chemical transformations. Phenylboronic acids are Lewis acids, and their acidity is significantly influenced by the nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) increase acidity (lower pKa) by stabilizing the resulting boronate anion, while electron-donating groups (EDGs) decrease acidity (higher pKa).

The pKa of unsubstituted phenylboronic acid is approximately 8.86.[1] The introduction of fluorine atoms, for instance, generally increases acidity, with the effect being dependent on the position and number of fluorine substituents.[1] For example, the pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77.[1] This modulation of acidity is a key factor in reactions where the boronate form is the active species.

Table 1: pKa Values of Selected Substituted Phenylboronic Acids

Substituent (Position)pKa ValueReference
H8.86[1]
4-Methoxy9.24[2]
4-Fluoro8.77[1]
4-Nitro7.23[2]
3-Carboxymethyl-5-nitro6.74[2]
2,3,4,6-Tetrafluoro6.17[1]

Quantifying Reactivity: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds.[3][4] It establishes a linear free-energy relationship between the logarithm of the reaction rate constant (k) or equilibrium constant (K) and a substituent constant (σ), which is specific to each substituent, and a reaction constant (ρ), which is characteristic of the reaction type.[3][4]

The equation is given by: log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which reflects the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[3]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. The magnitude of ρ reflects the extent of charge development in the transition state.

Impact on Key Reactions

The electronic nature of substituents plays a pivotal role in determining the efficiency and outcome of several reactions involving phenylboronic acids.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[5][6][7] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7] The electronic properties of the substituent on the phenylboronic acid can influence the transmetalation step, which is often the rate-determining step.

Generally, electron-donating groups on the phenylboronic acid can accelerate the transmetalation step.[8] However, the overall effect can be complex and may also depend on the nature of the palladium catalyst and the reaction conditions.[9] In some cases, electron-deficient boronic esters have been observed to lead to an increase in the reaction rate compared to the boronic acid itself.[10]

Protodeboronation

Protodeboronation is a common side reaction that can reduce the yield of the desired cross-coupling product.[11][12][13][14][15] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. The susceptibility of a phenylboronic acid to protodeboronation is highly dependent on the electronic nature of its substituents.

Electron-withdrawing groups on the aryl ring generally make the boronic acid more susceptible to protodeboronation, especially under basic conditions.[11][13][14] In contrast, electron-donating groups tend to disfavor this process.[11] The mechanism can proceed through different pathways, including acid-promoted or base-catalyzed routes.[11][13][14] Understanding the factors that promote protodeboronation is crucial for minimizing this unwanted side reaction. For instance, in some cases, protodeboronation of arylboronic acids with strong electron-withdrawing groups requires longer reaction times.[11]

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometric Titration

This method relies on the change in the UV-Vis absorbance spectrum of the phenylboronic acid as a function of pH.

Materials:

  • Substituted phenylboronic acid

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

  • Deionized water

Procedure:

  • Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

  • For each pH measurement, add a precise volume of the stock solution to a volumetric flask and dilute with the appropriate buffer solution to the mark.

  • Measure the pH of each solution accurately using a calibrated pH meter.

  • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Identify a wavelength where the absorbance changes significantly between the protonated and deprotonated forms of the boronic acid.

  • Plot the absorbance at this wavelength against the measured pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.

Kinetic Analysis of Suzuki-Miyaura Coupling by GC-MS or HPLC

This protocol allows for the determination of reaction rates for the Suzuki-Miyaura coupling of various substituted phenylboronic acids.

Materials:

  • Substituted phenylboronic acid

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene, DMF)

  • Internal standard (for quantitative analysis)

  • GC-MS or HPLC instrument

  • Reaction vials, syringes, and magnetic stirrer

Procedure:

  • In a reaction vial, combine the aryl halide, the palladium catalyst, the base, and the internal standard.

  • Add the solvent and stir the mixture at the desired reaction temperature.

  • To initiate the reaction, add a solution of the substituted phenylboronic acid.

  • At specific time intervals, withdraw an aliquot of the reaction mixture using a syringe.

  • Quench the reaction in the aliquot immediately (e.g., by diluting with a cold solvent and filtering through a short plug of silica).

  • Analyze the quenched aliquot by GC-MS or HPLC to determine the concentration of the product and the remaining starting materials.

  • Plot the concentration of the product as a function of time.

  • The initial reaction rate can be determined from the slope of this curve at the beginning of the reaction. By comparing the rates for different substituted phenylboronic acids, the electronic effects can be quantified.

Conclusion

The electronic effects of substituents on the phenyl ring of boronic acids are a critical determinant of their reactivity. A thorough understanding of these effects, quantified through parameters like pKa and Hammett constants, is indispensable for researchers in organic synthesis and drug development. By leveraging this knowledge, it is possible to fine-tune reaction conditions, enhance yields, and rationally design molecules with desired chemical properties. The experimental protocols provided herein offer a practical framework for investigating these fundamental aspects of phenylboronic acid chemistry.

References

Solubility Profile of (4-Formyl-3-methylphenyl)boronic acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Formyl-3-methylphenyl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for analogous compounds, namely phenylboronic acid and its derivatives, to serve as a predictive reference. This guide details a robust experimental protocol for determining the solubility of boronic acids, enabling researchers to ascertain precise data for the title compound. Furthermore, a visualization of the standardized solubility determination workflow is provided to facilitate experimental planning and execution.

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its boronic acid moiety is a versatile functional group, most notably for its role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The presence of both a formyl and a methyl group on the phenyl ring influences the molecule's polarity, hydrogen bonding capabilities, and overall physicochemical properties, which in turn dictate its solubility in various organic solvents.

A thorough understanding of the solubility of this compound is critical for its practical application in chemical synthesis, purification, and formulation. The choice of solvent can profoundly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to equip researchers with the foundational knowledge and methodologies to effectively work with this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₉BO₃
Molecular Weight 163.97 g/mol
Appearance White to light yellow crystalline powder
CAS Number 398151-59-2

Solubility of Analogous Boronic Acids

The following tables summarize the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in several common organic solvents. The data is presented as the mole fraction solubility at various temperatures.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventQualitative SolubilityMolar Fraction Solubility (x) at 298.15 K (25 °C)
ChloroformModerate-
3-PentanoneHigh-
AcetoneHigh-
Dipropyl EtherHigh-
MethylcyclohexaneVery Low-

Source: Data compiled from multiple sources indicating general trends.[3][4]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

SolventTemperature (K)o-Isobutoxyphenylboronic Acid (Mole Fraction, x)m-Isobutoxyphenylboronic Acid (Mole Fraction, x)p-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform 293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone 293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone 293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.108
Dipropyl Ether 293.150.0350.0070.005
303.150.0550.0120.009
313.150.0850.0200.015
323.150.1250.0320.024
Methylcyclohexane 293.150.002< 0.001< 0.001
303.150.003< 0.001< 0.001
313.150.0050.0010.001
323.150.0080.0020.002

Source: Adapted from a study on isobutoxyphenylboronic acid isomers.[2][5]

Experimental Protocol for Solubility Determination: Dynamic Method

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[1][4] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle: A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.

Apparatus:

  • Jacketed glass vessel

  • Magnetic stirrer

  • Precision thermometer or thermocouple

  • Luminance probe or laser beam for turbidity measurement (optional, for higher accuracy)

  • Controlled temperature bath

Procedure:

  • Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel to prepare a sample of known composition.

  • Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) while being vigorously stirred to ensure homogeneity.

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally by observing the scattering of a laser beam passing through the solution or by using a luminance probe.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate solubility measurements.[4] Therefore, careful control of experimental conditions and the use of anhydrous solvents are recommended.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a boronic acid using the dynamic method.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Accurately weigh This compound mix Combine in jacketed glass vessel weigh_solute->mix weigh_solvent Accurately weigh organic solvent weigh_solvent->mix heat_stir Heat at a constant rate (e.g., 0.1-0.5 °C/min) with vigorous stirring mix->heat_stir monitor Continuously monitor turbidity (visually or instrumentally) heat_stir->monitor record_temp Record temperature of complete dissolution monitor->record_temp repeat_exp Repeat for different compositions record_temp->repeat_exp plot_curve Construct solubility curve (Solubility vs. Temperature) repeat_exp->plot_curve

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently scarce, the information available for analogous compounds provides a valuable predictive framework. The provided experimental protocol for the dynamic method offers a reliable approach for researchers to determine the precise solubility of the title compound in solvents relevant to their work. Such empirical data is indispensable for optimizing reaction conditions, developing robust purification strategies, and advancing the application of this versatile building block in drug discovery and organic synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of substituted phenylboronic acids, compounds of significant interest in organic synthesis and medicinal chemistry. The information is structured to be a practical resource for laboratory work and theoretical understanding, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Physical Properties

Substituted phenylboronic acids are generally white to off-white crystalline solids. Their physical properties, such as melting point and solubility, are influenced by the nature and position of the substituents on the phenyl ring.

Crystal Structure

Phenylboronic acid itself crystallizes in the orthorhombic space group Iba2. The molecule is planar, with the boron atom adopting sp² hybridization and possessing an empty p-orbital. In the solid state, molecules of phenylboronic acid form hydrogen-bonded dimeric units, which then extend into a larger hydrogen-bonded network. The crystal structure of 4-(methoxycarbonyl)phenylboronic acid also reveals the formation of inversion dimers through pairs of O-H⋯O hydrogen bonds involving the boronic acid hydroxyl groups.[1]

Table 1: Crystallographic Data for Phenylboronic Acid

ParameterValue
FormulaC₆H₅B(OH)₂
Crystal SystemOrthorhombic
Space GroupIba2
a17.9049(7) Å
b15.3264(5) Å
c9.8113(2) Å
Z16
Solubility

Phenylboronic acids exhibit solubility in most polar organic solvents, while their solubility in nonpolar solvents like hexanes and carbon tetrachloride is poor.[2] The introduction of polar substituents can increase solubility in aqueous media, a crucial factor in drug development and biological applications.

Chemical Properties and Reactivity

The chemistry of substituted phenylboronic acids is dominated by the electrophilic nature of the boron atom and the reactivity of the boronic acid moiety.

Acidity (pKa)

Phenylboronic acids are weak Lewis acids. The pKa of the boronic acid is a critical parameter that influences its reactivity, particularly its ability to form boronate esters. The electronic nature of the substituents on the phenyl ring significantly affects the pKa. Electron-withdrawing groups generally lower the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect.

Table 2: pKa Values of Selected Substituted Phenylboronic Acids in Water

Phenylboronic Acid DerivativeSubstituent PositionpKa
Phenylboronic acid-8.83[2]
4-Methoxyphenylboronic acidpara9.25
2-((Dimethylamino)methyl)phenylboronic acidortho~5.3[3]
4-Formylphenylboronic acidpara7.9
3-Trifluoromethoxyphenylboronic acidmeta~7.8
4-Trifluoromethoxyphenylboronic acidpara~7.8
2-Trifluoromethoxyphenylboronic acidortho>8.8

Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature).

Suzuki-Miyaura Coupling Reaction

One of the most prominent applications of substituted phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organohalide.[4][5] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5][6]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Product Reductive\nElimination->Ar-Ar' Ar'-B(OH)2 Substituted Phenylboronic Acid Ar'-B(OH)2->Transmetalation Ar-X Organohalide Ar-X->Oxidative\nAddition Base Base Base->Transmetalation

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Boronate Ester Formation with Diols

Phenylboronic acids reversibly react with 1,2- and 1,3-diols to form cyclic boronate esters.[7] This equilibrium is pH-dependent, with ester formation generally favored at pH values near or above the pKa of the boronic acid.[7] This property is the basis for their use in glucose sensors and for the protection of diols in organic synthesis. The interaction is also crucial for their application in drug delivery systems that respond to changes in glucose concentration.

Boronic_Acid_Diol_Equilibrium cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Trigonal\nPhenylboronic Acid Trigonal Phenylboronic Acid Boronate Ester Boronate Ester Trigonal\nPhenylboronic Acid->Boronate Ester + Diol - 2H₂O Tetrahedral\nBoronate Anion Tetrahedral Boronate Anion Trigonal\nPhenylboronic Acid->Tetrahedral\nBoronate Anion + OH⁻ - H₂O Diol Diol Tetrahedral\nBoronate Anion->Boronate Ester + Diol - 2OH⁻

Equilibrium of Phenylboronic Acid with a Diol at Different pH.

Oxidative Stability

A significant limitation of boronic acids in biological applications is their susceptibility to oxidation, particularly by reactive oxygen species. However, the oxidative stability can be enhanced by modifying the structure. For instance, the formation of an intramolecular dative bond, as in oxaborolones, can increase the resistance to oxidation by orders of magnitude.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization and application of substituted phenylboronic acids.

Synthesis of Substituted Phenylboronic Acids

A common method for the synthesis of phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

General Procedure:

  • Grignard Reagent Formation: To a solution of the corresponding aryl bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

  • Reaction with Trialkyl Borate: Cool the freshly prepared Grignard reagent to -78 °C. Slowly add a solution of triisopropyl borate in anhydrous THF.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of aqueous hydrochloric acid.

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Determination of pKa by Spectrophotometric Titration

This method relies on the change in the UV-Vis absorbance spectrum of the phenylboronic acid as a function of pH.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Preparation of Stock Solution: Prepare a stock solution of the substituted phenylboronic acid in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum for each sample.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance change is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.

pKa_Determination_Workflow start Start prep_buffers Prepare Buffer Solutions (Wide pH Range) start->prep_buffers prep_stock Prepare Phenylboronic Acid Stock Solution start->prep_stock prep_samples Prepare Samples in Each Buffer prep_buffers->prep_samples prep_stock->prep_samples measure_spectra Measure UV-Vis Spectra of Samples prep_samples->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data determine_pKa Determine pKa from Inflection Point plot_data->determine_pKa end End determine_pKa->end

Workflow for pKa Determination by Spectrophotometric Titration.

Suzuki-Miyaura Cross-Coupling: A Representative Protocol

Reaction: Coupling of a substituted phenylboronic acid with an aryl halide.

Materials:

  • Substituted phenylboronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., toluene, DMF, or a mixture with water)

Procedure:

  • To a reaction vessel, add the substituted phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to afford the desired biaryl product.

Applications in Drug Development and Research

The unique properties of substituted phenylboronic acids make them valuable in various aspects of drug development and scientific research:

  • Medicinal Chemistry: As key building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

  • Drug Delivery: In the design of stimuli-responsive drug delivery systems, particularly for glucose-responsive insulin delivery.

  • Biosensors: For the development of sensors for carbohydrates, glycoproteins, and other diol-containing biomolecules.

  • Enzyme Inhibition: Certain boronic acid derivatives have shown potential as enzyme inhibitors.

  • Chemical Biology: As tools to probe biological systems and interactions involving carbohydrates.

This guide provides a foundational understanding of the physical and chemical properties of substituted phenylboronic acids. For more specific applications and detailed information on individual compounds, consulting the primary literature is recommended.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (4-Formyl-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the utilization of (4-Formyl-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic utility of its substituent groups.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] this compound is a valuable reagent in this context, as it allows for the introduction of a substituted phenyl ring bearing a formyl and a methyl group. These functional groups serve as handles for further chemical transformations, making this boronic acid an important intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The resulting biaryl structures are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and analgesic properties.[2][3]

Key Applications in Drug Discovery

The biphenyl moiety synthesized using this compound is a privileged scaffold in drug design. The formyl group can be readily converted into other functionalities such as carboxylic acids, oximes, or amines, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, ortho-substituted biphenyl mannosides have been developed as potent and orally bioavailable FimH antagonists, which are promising for the treatment of urinary tract infections by preventing bacterial adhesion.[4] The strategic placement of the methyl and formyl groups on the phenyl ring allows for the exploration of structure-activity relationships (SAR) in lead optimization campaigns.

Experimental Protocol: A General Guideline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent via syringe. If using a solid catalyst and/or ligand, add them at this stage. If using a pre-catalyst solution, add it via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water or brine. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biphenyl derivative.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions. These are representative and should be optimized for the specific substrates being used.

ParameterTypical Conditions
Aryl Halide Aryl Bromide or Aryl Iodide (1.0 eq)
Boronic Acid This compound (1.2 - 1.5 eq)
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%)
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 - 3.0 eq)
Solvent 1,4-Dioxane, Toluene, DMF/H₂O
Temperature 80 - 110 °C
Reaction Time 2 - 24 hours
Typical Yield 60 - 95%

Visualizations

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product & Further Applications A This compound F Suzuki-Miyaura Coupling A->F B Aryl Halide (Ar-X) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F G Biaryl Product F->G H Further Derivatization (e.g., Oxidation of Aldehyde) G->H I Synthesis of Bioactive Molecules (e.g., FimH Antagonists) H->I

Caption: Experimental workflow for the synthesis of bioactive molecules.

G pd0 Pd(0) Catalyst pd_ii Ar-Pd(II)-X pd0->pd_ii Oxidative Addition ar_x Aryl Halide (Ar-X) ar_x->pd_ii ar_pd_ar Ar-Pd(II)-Ar' pd_ii->ar_pd_ar Transmetalation boronic (HO)2B-Ar' boronate [Ar'B(OH)3]- boronic->boronate base Base base->boronate boronate->ar_pd_ar ar_pd_ar->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) ar_pd_ar->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_inputs Core Building Blocks cluster_process Synthetic Strategy cluster_outputs Potential Applications in Drug Discovery boronic This compound suzuki Suzuki-Miyaura Coupling boronic->suzuki scaffold Substituted Biaryl Scaffolds suzuki->scaffold derivatization Functional Group Interconversion (e.g., -CHO to -COOH) fimh FimH Antagonists (Urinary Tract Infections) derivatization->fimh anti_inflammatory Anti-inflammatory Agents derivatization->anti_inflammatory antimicrobial Antimicrobial Agents derivatization->antimicrobial scaffold->derivatization

Caption: Logical relationship from starting material to potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of Biphenyl Derivatives using (4-Formyl-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful and versatile method for constructing carbon-carbon bonds under mild conditions with high functional group tolerance.[5][6][7]

This document provides detailed protocols and application notes for the use of (4-Formyl-3-methylphenyl)boronic acid as a key building block in the synthesis of functionalized biphenyl derivatives via the Suzuki-Miyaura reaction. The presence of both a formyl and a methyl group on the boronic acid provides valuable synthetic handles. The formyl group is a versatile functional group that can be readily converted into other moieties (e.g., carboxylic acids, amines, alcohols) or used in further reactions like reductive amination and Wittig reactions. This makes this compound an exceptionally useful intermediate for creating diverse chemical libraries for drug discovery and development.[8]

Core Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate.[7] The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid species (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[5][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_legend Key pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->c1 pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex R¹-X transmetalation Transmetalation pd2_complex->c2 pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl R²-B(OH)₂ (Base) reductive_elim Reductive Elimination pd2_biaryl->c3 reductive_elim->pd0 R¹-R² c1->pd2_complex c2->pd2_biaryl c3->pd0 R1X R¹-X (Aryl Halide) R2B R²-B(OH)₂ (this compound) R1R2 R¹-R² (Biphenyl Product)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a general, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Conditions such as solvent, base, and catalyst may require optimization for specific substrates.[6]

Materials and Equipment
  • Aryl Halide (Ar-X): 1.0 mmol, 1.0 eq.

  • This compound: 1.2 mmol, 1.2 eq.

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Base: e.g., K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 eq.)

  • Solvent: e.g., 1,4-Dioxane/Water (4:1 mixture, 5 mL) or Toluene/Ethanol/Water

  • Inert Gas: Argon or Nitrogen

  • Standard, flame-dried glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates, ethyl acetate, hexanes, brine, anhydrous sodium sulfate/magnesium sulfate

Procedure: Step-by-Step
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of Water) via syringe. Sparge the resulting mixture with the inert gas for 10-15 minutes. Finally, add the palladium catalyst to the flask.

  • Reaction: Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final biphenyl derivative.

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents + Base in Flask) start->setup inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert addition 3. Add Degassed Solvent & Palladium Catalyst inert->addition reaction 4. Heat & Stir (80-100 °C, 4-24h) addition->reaction monitoring 5. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Work-up (Extraction & Washing) monitoring->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify end End (Pure Biphenyl Derivative) purify->end

Figure 2: General workflow for the synthesis of biphenyl derivatives.

Data Presentation: Representative Results

The following table presents illustrative data for the coupling of this compound with various aryl halides. Yields are representative and will vary based on specific optimized conditions. The reactivity of aryl halides generally follows the trend I > Br >> Cl.[3]

EntryAryl Halide (1.0 eq)Catalyst (mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Isolated Yield (%)
14-BromoanisolePd(PPh₃)₄ (3%)K₂CO₃Toluene/H₂O1001292
24-IodotoluenePd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O90895
33-BromopyridinePdCl₂(dppf) (3%)Cs₂CO₃Dioxane/H₂O1001685
41-Bromo-4-nitrobenzenePd(PPh₃)₄ (3%)K₂CO₃Toluene/H₂O90694
51-Bromo-3-(trifluoromethyl)benzenePdCl₂(dppf) (3%)Cs₂CO₃Dioxane/H₂O1001888
62-BromonaphthalenePd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O1001291

Applications in Drug Discovery

The synthesis of novel biphenyl derivatives is a critical step in the drug discovery pipeline. This compound provides a scaffold that, after coupling, can be readily elaborated. The resulting aldehyde can be used to explore structure-activity relationships (SAR) by synthesizing a library of derivatives (e.g., amines, amides, esters), leading to the identification of lead compounds for further preclinical and clinical evaluation.

Drug_Discovery_Funnel cluster_0 Synthesis Stage cluster_1 Discovery & Development Stage reagents This compound + Aryl Halide coupling Suzuki-Miyaura Coupling reagents->coupling product Core Biphenyl Scaffold coupling->product derivatization Further Derivatization (e.g., Reductive Amination) product->derivatization Transition to Discovery library Compound Library Generation derivatization->library screening Biological Screening & SAR library->screening lead_opt Lead Optimization screening->lead_opt

Figure 3: Role of biphenyl synthesis in the drug discovery process.

Disclaimer: The provided protocols and data are for informational and illustrative purposes only. All chemical reactions should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. Reaction conditions may require optimization for specific substrates.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (4-Formyl-3-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Formyl-3-methylphenyl)boronic acid is a versatile bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a reactive formyl group and a boronic acid moiety, makes it a valuable building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1][2]

The presence of the formyl group provides a handle for further chemical transformations, such as reductive amination or oxidation, allowing for the diversification of the resulting biaryl products.[1] This makes this compound and its derivatives crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[2] For instance, the closely related 4-formylphenylboronic acid is a key intermediate in the synthesis of the HIV protease inhibitor Atazanavir and the PARP inhibitor Rucaparib, highlighting the importance of this class of reagents in drug development.[2]

These application notes provide an overview of the palladium-catalyzed cross-coupling of this compound with a focus on the Suzuki-Miyaura reaction, including a general experimental protocol and relevant data for researchers in drug discovery and development.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Halides

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
21-Bromo-4-nitrobenzene4-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80292
32-BromopyridinePhenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄Dioxane801685
44-ChloroanisolePhenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1001890

This table is a compilation of representative data from various sources to illustrate typical reaction outcomes and is not a direct experimental report for this compound.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol should be optimized for specific substrates to achieve the best results.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, iodide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and, if necessary, the ligand. Then, add the anhydrous solvent (5-10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biphenyl derivative.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)Ln Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X Ln Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Ln Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArAr' Biaryl Product (Ar-Ar') Reductive_Elimination->ArAr' Exits Cycle ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Enters Cycle Ar'B(OH)2 This compound (Ar'-B(OH)2) Ar'B(OH)2->Transmetalation + Base Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert reagents Add Catalyst, Ligand, and Solvent inert->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Work-up (Cool, Dilute, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Use of (4-Formyl-3-methylphenyl)boronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Formyl-3-methylphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, allowing for the construction of complex biaryl structures that are common motifs in biologically active molecules. The presence of both a formyl group and a boronic acid moiety on the same phenyl ring provides two reactive sites for sequential chemical transformations, making it a valuable reagent in the synthesis of targeted therapeutics, particularly kinase and protein inhibitors.

One notable application of a structurally related boronic acid is in the synthesis of the potent and selective bivalent Bromodomain and Extraterminal (BET) inhibitor, AZD5153. While the precise synthesis of AZD5153 utilizes a different boronic acid, the methodology is directly applicable to this compound for the generation of novel analogues. AZD5153 targets BRD4, a key regulator of oncogene transcription, including c-MYC, and has shown significant anti-tumor activity in various cancer models.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of a key intermediate for AZD5153 analogues, detailing the experimental protocol, relevant biological data, and the associated signaling pathway.

Data Presentation

The following tables summarize the biological activity of AZD5153, a molecule whose synthesis pathway is analogous to what can be achieved with this compound, in various cancer cell lines. This data highlights the potential potency of molecules synthesized using this class of reagents.

Table 1: In Vitro Cellular Proliferation IC50 Values for AZD5153

Cell LineCancer TypeIC50 (nM)Reference
MOLM-13Acute Myeloid Leukemia5[1]
MV4-11Acute Myeloid Leukemia10[1]
MM1.SMultiple Myeloma20[1]
H929Multiple Myeloma30[1]
PfeifferDiffuse Large B-cell Lymphoma8[1]
ToledoDiffuse Large B-cell Lymphoma15[1]
Huh7Hepatocellular Carcinoma1.8 µM[2]
PLC/PRF/5Hepatocellular Carcinoma25.6 µM[2]
HepG2Hepatocellular Carcinoma10.5 µM[2]
SNU-449Hepatocellular Carcinoma12.1 µM[2]
SNU-387Hepatocellular Carcinoma15.3 µM[2]
Hep3BHepatocellular Carcinoma13.7 µM[2]

Table 2: In Vitro BRD4 Inhibition by AZD5153

AssayTargetIC50 (nM)Reference
TR-FRETBRD4 (BD1)1.6 µM[2]
TR-FRETFull-length BRD45.0[2]
Cellular BRD4 foci disruption (U2OS cells)BRD41.7[2]

Experimental Protocols

The following protocol is adapted from the synthesis of a key biaryl intermediate for AZD5153, as described by Bradbury et al. (2016), and is applicable for the use of this compound.

Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., a substituted bromopyridine)

  • This compound

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and K₂CO₃ (2.0 eq).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Yield: The reported yields for analogous Suzuki coupling reactions in the synthesis of AZD5153 intermediates are typically in the range of 60-85%.

Visualizations

Signaling Pathway of BRD4 Inhibition by AZD5153 Analogues

The following diagram illustrates the mechanism of action of AZD5153, which involves the inhibition of BRD4, leading to the downregulation of the oncogene c-MYC.

BRD4_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits cMYC_Gene c-MYC Gene cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription Ribosome Ribosome cMYC_mRNA->Ribosome Transcription_Machinery->cMYC_Gene Activates cMYC_Protein c-MYC Protein Proliferation Cell Proliferation cMYC_Protein->Proliferation Promotes Apoptosis Apoptosis cMYC_Protein->Apoptosis Inhibits Ribosome->cMYC_Protein Translation AZD5153_Analogue AZD5153 Analogue (Synthesized using This compound) AZD5153_Analogue->BRD4 Inhibits

Caption: BRD4 Inhibition Pathway.

Experimental Workflow for the Synthesis of a Bioactive Molecule Analogue

This diagram outlines the key steps in the synthesis of a biaryl intermediate for a bioactive molecule like AZD5153, starting from this compound.

Synthesis_Workflow cluster_reaction Suzuki-Miyaura Coupling A Aryl Halide Reaction Reaction Mixture A->Reaction B This compound B->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (Dioxane/H₂O) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Work-up Product Biaryl Intermediate Purification->Product Further_Synthesis Further Synthetic Steps Product->Further_Synthesis Final_Molecule Bioactive Molecule (e.g., AZD5153 Analogue) Further_Synthesis->Final_Molecule

Caption: Synthetic Workflow Diagram.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex bioactive molecules. The Suzuki-Miyaura coupling protocol provided herein offers a reliable method for the construction of key biaryl intermediates. The biological data for the analogous molecule, AZD5153, demonstrates the potential for developing highly potent inhibitors of critical cancer targets like BRD4. Researchers can utilize these notes and protocols as a foundation for the design and synthesis of novel therapeutics.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with (4-Formyl-3-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[1]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides (iodides, bromides, and chlorides) with (4-Formyl-3-methylphenyl)boronic acid. The resulting biaryl aldehyde products are valuable intermediates in the synthesis of complex molecules, including biologically active compounds and functional materials. The presence of the formyl group allows for further synthetic transformations, making this building block particularly useful in drug discovery and development.[2]

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of an aryl halide with this compound is depicted below:

G cluster_reactants Reactants cluster_product Product A Ar-X C Biaryl Product A->C Pd Catalyst, Base, Solvent B This compound B->C

Caption: General Suzuki-Miyaura Coupling Reaction.

Key Reaction Parameters

Successful Suzuki-Miyaura coupling reactions are dependent on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical for achieving high yields and reaction rates. Common palladium precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Phosphine-based ligands, such as triphenylphosphine (PPh₃) and bulky, electron-rich phosphines, are frequently used.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[3] Common inorganic bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction outcome and should be optimized for specific substrates.

  • Solvent: The reaction is typically carried out in a variety of organic solvents, often in the presence of water. Common solvent systems include toluene/water, dioxane/water, and DMF.[4] The solvent choice can influence the solubility of the reactants and the efficiency of the catalytic cycle.

  • Reaction Temperature: Most Suzuki-Miyaura couplings are performed at elevated temperatures, typically ranging from 80°C to 110°C, to ensure a reasonable reaction rate.[4]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[5] Aryl iodides are the most reactive, while aryl chlorides often require more active catalyst systems and harsher reaction conditions.

Experimental Protocols

The following protocols provide representative starting points for the coupling of different classes of aryl halides with this compound. Optimization of these conditions may be necessary for specific substrates to achieve maximum yields.

Protocol 1: Coupling of Aryl Iodides

This protocol is suitable for the highly reactive aryl iodides.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 v/v/v)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide, this compound, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of Aryl Bromides

This protocol is a general procedure for the coupling of aryl bromides, which are less reactive than aryl iodides.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, combine the aryl bromide, this compound, and potassium carbonate.

  • Add the palladium catalyst, Pd(OAc)₂, and the ligand, PPh₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction until the starting material is consumed as determined by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Coupling of Aryl Chlorides

Aryl chlorides are the least reactive of the aryl halides and often require more specialized and highly active catalyst systems.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (8 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (10:1 v/v)

  • Nitrogen or Argon gas

Procedure:

  • To a glovebox, add the aryl chloride, this compound, potassium phosphate, Pd₂(dba)₃, and SPhos to a vial equipped with a stir bar.

  • Seal the vial, remove it from the glovebox, and add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the aryl chloride starting material.

  • Upon completion, cool the mixture and pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These data are compiled from analogous reactions found in the scientific literature and are intended to serve as a general guide. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Coupling with Aryl Iodides

EntryAryl IodideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O1001292
21-Iodo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O100888
34-IodoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O1001695

Table 2: Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O1001885
21-Bromo-4-fluorobenzenePd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O1002482
33-BromopyridinePd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF1101278

Table 3: Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (2)SPhos (8)K₃PO₄ (3)Toluene/H₂O1102475
21-Chloro-4-cyanobenzenePd₂(dba)₃ (2)XPhos (8)K₃PO₄ (3)t-BuOH/H₂O1102079
32-ChloropyridinePd(OAc)₂ (3)RuPhos (6)CsF (3)Toluene1202465

Catalytic Cycle and Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation Ar'B(OH)₂, Base pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)-Ar' L_n transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

The experimental workflow for a typical Suzuki-Miyaura coupling reaction is outlined below.

Experimental_Workflow setup Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Reaction under Inert Atmosphere (Heating and Stirring) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of biaryl aldehydes from this compound and a wide range of aryl halides. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient preparation of these important synthetic intermediates. Careful optimization of the catalyst system, base, and solvent is recommended to achieve the best results for specific substrate combinations.

References

Application Notes and Protocols for the Use of (4-Formyl-3-methylphenyl)boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Formyl-3-methylphenyl)boronic acid (CAS No. 398151-59-2) is a versatile bifunctional building block in medicinal chemistry. Its unique structure, featuring both a reactive formyl group and a boronic acid moiety, makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds. The formyl group provides a handle for a wide range of subsequent chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for further molecular diversification and the introduction of key pharmacophoric features.

These notes provide an overview of the application of this compound in the synthesis of targeted therapeutic agents, with a focus on its use in the development of inhibitors for key signaling proteins implicated in cancer and neurodegenerative diseases.

Key Applications in Medicinal Chemistry

This compound has been identified as a key starting material in the synthesis of potent and selective inhibitors for critical biological targets, including:

  • Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors: Mcl-1 is an anti-apoptotic protein of the Bcl-2 family and is a high-priority target in oncology. Overexpression of Mcl-1 is associated with tumor survival and resistance to chemotherapy. This compound is utilized in the construction of macrocyclic inhibitors that disrupt the Mcl-1/Bim interaction, leading to apoptosis in cancer cells.

  • Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors: Mutations and overactivity of LRRK2 are strongly linked to the pathogenesis of Parkinson's disease. Developing selective LRRK2 inhibitors is a promising therapeutic strategy. This boronic acid serves as a crucial building block for aryl-pyrrolopyridine derivatives that target the LRRK2 kinase domain.

Data Presentation

Table 1: Representative Biological Activity of Mcl-1 Inhibitors

Compound IDTargetAssay TypeIC50 / Ki (nM)Cell LineCitation
AMG 176 Mcl-1TR-FRET0.08 (Ki)N/A[1]
AZD5991 Mcl-1HTRF0.3MV4-11[2]
S63845 Mcl-1TR-FRET0.019 (Ki)N/A[1]

Note: The compounds listed in this table are not synthesized from this compound but serve as examples of potent Mcl-1 inhibitors.

Table 2: Representative Biological Activity of LRRK2 Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Cell LineCitation
GNE-7915 LRRK2 (G2019S)Kinase Assay3.1N/A
PF-06447475 LRRK2 (WT)Kinase Assay3N/A
MLi-2 LRRK2 (G2019S)Kinase Assay0.76N/A

Note: The compounds listed in this table are not synthesized from this compound but serve as examples of potent LRRK2 inhibitors.

Experimental Protocols

The primary application of this compound in the synthesis of the aforementioned inhibitors is the Suzuki-Miyaura cross-coupling reaction. Below is a general, representative protocol for the coupling of this compound with an aryl or heteroaryl halide.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl or Heteroaryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂CH₂Cl₂, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF/Water mixture)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent. Degas the resulting suspension by bubbling the inert gas through it for another 10-15 minutes. Following this, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway and Experimental Workflow Diagrams

Mcl1_Signaling_Pathway Mcl-1 Signaling Pathway in Apoptosis Regulation cluster_pro_survival Pro-Survival Signals cluster_pro_apoptotic Pro-Apoptotic Stress cluster_downstream Mcl-1 Signaling Pathway in Apoptosis Regulation Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Cytokines Cytokines MEK_ERK MEK/ERK Pathway Cytokines->MEK_ERK Chemotherapy Chemotherapy Bim_Bak Bim / Bak Chemotherapy->Bim_Bak Activation UV_Radiation UV Radiation UV_Radiation->Bim_Bak Activation Apoptosis Apoptosis Cell_Survival Cell Survival Mcl1 Mcl-1 PI3K_AKT->Mcl1 Upregulation & Stabilization MEK_ERK->Mcl1 Upregulation Mcl1->Cell_Survival Promotes Mcl1->Bim_Bak Sequesters Bim_Bak->Apoptosis Induces Mcl1_Inhibitor (4-Formyl-3-methylphenyl) boronic acid derived Mcl-1 Inhibitor Mcl1_Inhibitor->Mcl1 Inhibits

Caption: Mcl-1 signaling pathway and the role of its inhibitors.

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway in Parkinson's Disease cluster_downstream Cellular Processes LRRK2_mut LRRK2 Mutations (e.g., G2019S) LRRK2_active Active LRRK2 (Kinase Hyperactivity) LRRK2_mut->LRRK2_active Leads to Vesicular_Transport Vesicular Transport LRRK2_active->Vesicular_Transport Dysregulates Autophagy Autophagy LRRK2_active->Autophagy Impairs Mitochondrial_Function Mitochondrial Function LRRK2_active->Mitochondrial_Function Disrupts LRRK2_Inhibitor (4-Formyl-3-methylphenyl) boronic acid derived LRRK2 Inhibitor LRRK2_Inhibitor->LRRK2_active Inhibits Neuronal_Damage Neuronal Damage & Degeneration Vesicular_Transport->Neuronal_Damage Autophagy->Neuronal_Damage Mitochondrial_Function->Neuronal_Damage

Caption: LRRK2 signaling pathway and the role of its inhibitors.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Start Combine_Reagents Combine Aryl Halide, This compound, and Base Start->Combine_Reagents Inert_Atmosphere Establish Inert Atmosphere (Purge with Ar/N2) Combine_Reagents->Inert_Atmosphere Add_Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert_Atmosphere->Add_Solvent_Catalyst Reaction_Heat Heat Reaction Mixture (80-110 °C) Add_Solvent_Catalyst->Reaction_Heat Monitor_Progress Monitor by TLC/LC-MS Reaction_Heat->Monitor_Progress Workup Aqueous Work-up and Extraction Monitor_Progress->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Derivatization of (4-Formyl-3-methylphenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Formyl-3-methylphenyl)boronic acid is a versatile bifunctional building block in organic synthesis, offering two reactive sites for molecular elaboration: the boronic acid moiety and the formyl group. This unique combination allows for sequential or orthogonal derivatization, making it a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its application in the synthesis of LRRK2 inhibitors highlights its importance in drug discovery programs.

This document provides detailed application notes and experimental protocols for the key derivatization reactions of this compound, including Suzuki-Miyaura coupling, reductive amination, Wittig reaction, and Knoevenagel condensation.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The boronic acid group of this compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl, heteroaryl, or vinyl halides/triflates. This reaction is fundamental for the construction of biaryl and substituted styrene scaffolds, which are prevalent in many pharmaceutical agents and organic materials. The formyl group can be retained during the coupling, allowing for subsequent transformations.

This protocol is based on general procedures for Suzuki-Miyaura couplings of formyl-substituted phenylboronic acids.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants reactant1 This compound catalyst Pd Catalyst Base reactant2 Ar-Br product 4'-Formyl-3'-methyl-biaryl catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285-95
1-Bromo-4-nitrobenzenePdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O100880-90
2-BromopyridinePd(PPh₃)₄K₃PO₄Toluene901675-85

Reductive Amination: Synthesis of Benzylamines

The formyl group of this compound can be readily converted into a primary or secondary amine via reductive amination. This reaction involves the formation of an imine intermediate with an amine, followed by in-situ reduction with a suitable reducing agent. This transformation is crucial for introducing nitrogen-containing functionalities.

Reaction Scheme:

Reductive_Amination cluster_reactants Reactants reactant1 This compound reagents Reducing Agent (e.g., NaBH(OAc)₃) reactant2 R-NH₂ product N-Substituted benzylamine derivative reagents->product

Caption: Reductive amination of this compound.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve this compound (1.0 eq.) and the primary amine (1.1 eq.) in the chosen solvent in a round-bottom flask.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Representative):

AmineReducing AgentSolventTemp (°C)Time (h)Yield (%)
BenzylamineNaBH(OAc)₃DCMRT1680-90
AnilineNaBH(OAc)₃DCERT2470-80
CyclohexylamineNaBH₃CNMeOHRT1285-95

Wittig Reaction: Synthesis of Stilbene and Styrene Derivatives

The formyl group can be converted to a carbon-carbon double bond using the Wittig reaction. This allows for the synthesis of stilbene and styrene derivatives, which are important motifs in materials science and medicinal chemistry. The reaction involves a phosphonium ylide, which reacts with the aldehyde to form an alkene.

Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants reactant1 This compound conditions Solvent (e.g., THF) reactant2 Ph₃P=CHR product Styrene derivative conditions->product

Caption: Wittig reaction of this compound.

Materials:

  • This compound

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq.) in the anhydrous solvent.

  • Cool the suspension to 0 °C (or -78 °C depending on the base) and add the strong base dropwise.

  • Allow the mixture to warm to room temperature and stir until the characteristic color of the ylide appears.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Representative):

Phosphonium SaltBaseSolventTemp (°C)Time (h)Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHFRT1275-85
Benzyltriphenylphosphonium chlorideNaHDMSORT1870-80
(Carbethoxymethyl)triphenylphosphonium bromideK₂CO₃DCM/H₂ORT2480-90

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a reaction of the formyl group with an active methylene compound, catalyzed by a weak base. This reaction is an effective method for forming C-C double bonds and synthesizing α,β-unsaturated products, which are valuable intermediates in various synthetic pathways.

Reaction Scheme:

Knoevenagel_Condensation cluster_reactants Reactants reactant1 This compound catalyst Base Catalyst (e.g., Piperidine) reactant2 CH₂(CN)₂ product α,β-Unsaturated nitrile catalyst->product

Caption: Knoevenagel condensation of this compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Base catalyst (e.g., piperidine, pyridine)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the base catalyst.

  • Heat the reaction mixture to reflux and stir for 2-8 hours, monitoring by TLC. A Dean-Stark trap can be used if water is formed.

  • Cool the reaction mixture to room temperature. The product may precipitate out.

  • If precipitation occurs, filter the solid and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative):

Active Methylene CompoundCatalystSolventTemp (°C)Time (h)Yield (%)
MalononitrilePiperidineEthanolReflux390-98
Diethyl malonatePyridineTolueneReflux680-90
Cyanoacetic acidAmmonium acetateAcetic acidReflux485-95

These protocols provide a foundation for the derivatization of this compound. Researchers should optimize the reaction conditions for their specific substrates and desired products. The versatility of this building block makes it a valuable tool for the synthesis of novel compounds with potential applications in drug development and materials science.

Application Notes and Protocols for the Scale-up Synthesis of Biaryls Using (4-Formyl-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of biaryl compounds utilizing (4-Formyl-3-methylphenyl)boronic acid. The focus is on the robust and widely applied Suzuki-Miyaura cross-coupling reaction, a cornerstone in the synthesis of active pharmaceutical ingredients (APIs) and other high-value organic molecules.[1] The protocols and data presented herein are intended to facilitate the transition from laboratory-scale experiments to kilogram-scale production, addressing key challenges such as reaction optimization, impurity control, and palladium removal.

The biaryl motif is a prevalent structural feature in numerous pharmaceuticals. For instance, (4-Formylphenyl)boronic acid is a key intermediate in the synthesis of drugs like the HIV protease inhibitor Atazanavir and the PARP inhibitor Rucaparib. The Suzuki-Miyaura coupling enables the efficient construction of the central carbon-carbon bond in these complex molecules.

Core Concepts in Scale-up of Suzuki-Miyaura Coupling

Transitioning a Suzuki-Miyaura coupling from the bench to a manufacturing setting requires careful consideration of several factors to ensure a safe, reproducible, and economically viable process. Key challenges in the scale-up of palladium-catalyzed reactions include sensitivity to air, temperature, and mixing.[2]

Key Parameters for Successful Scale-up:

  • Catalyst and Ligand Selection: While traditional catalysts like Pd(PPh₃)₄ are effective at the lab scale, more active and stable pre-catalysts are often preferred for industrial applications to ensure high turnover numbers and efficiency.

  • Solvent and Base Selection: The choice of solvent and base is critical for reaction kinetics, impurity profile, and ease of work-up. While organic solvents are common, the use of aqueous systems with surfactants like TPGS-750-M is gaining traction for its environmental benefits.[3][4][5]

  • Reaction Conditions: Precise control over temperature, reaction time, and agitation is crucial for consistent product quality and yield.

  • Work-up and Purification: Procedures must be designed to efficiently remove the product from the reaction mixture and, critically, to reduce residual palladium levels in the final API to acceptable limits (typically <10 ppm).

  • Safety Considerations: A thorough risk assessment should be conducted, considering the flammability of solvents, the pyrophoric nature of some reagents, and the toxicity of the materials used.

Experimental Protocols

The following protocols provide a general framework for the scale-up synthesis of a biaryl compound via the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling in a Toluene/Water System

This protocol is adapted from established industrial procedures for large-scale Suzuki-Miyaura reactions.

Materials:

ReagentMolar Mass ( g/mol )EquivalentsQuantity
Aryl Bromide-1.0e.g., 5.0 kg
This compound165.961.1 - 1.35.8 - 6.7 kg
Palladium Catalyst (e.g., XPhos-Pd-G3)873.370.05 - 0.5 mol%21 - 210 g
Ligand (if not using a pre-catalyst)---
Potassium Carbonate (K₂CO₃)138.212.05.0 kg
Toluene-5-10 volumes25 - 50 L
Deionized Water-2-4 volumes10 - 20 L
L-Cysteine solution (for palladium scavenging)--As required
Suitable solvent for crystallization--As required

Procedure:

  • Reactor Setup: In a clean, dry, and inerted reactor, charge the aryl bromide, this compound, and toluene.

  • Inerting: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Base Addition: Prepare a solution of potassium carbonate in degassed water. Add the aqueous base solution to the reactor with good agitation.

  • Catalyst Addition: Add the palladium pre-catalyst to the reactor. If using a separate palladium source and ligand, they can be pre-mixed or added sequentially.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by HPLC or UPLC. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with brine.

    • To remove residual palladium, the organic layer can be treated with a scavenger, such as an aqueous solution of L-cysteine.

  • Isolation and Purification:

    • Concentrate the organic layer under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/heptane).

    • Dry the final product under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for Suzuki-Miyaura couplings at different scales.

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Manufacturing Scale (>100 kg)
Aryl Halide 1.0 equiv1.0 equiv1.0 equiv
Boronic Acid 1.1 - 1.5 equiv1.1 - 1.3 equiv1.05 - 1.2 equiv
Palladium Catalyst Loading 1-5 mol%0.1 - 1 mol%0.05 - 0.5 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv)K₂CO₃, K₃PO₄ (2 equiv)K₂CO₃, K₃PO₄ (1.5-2 equiv)
Solvent Toluene, Dioxane, 2-MeTHFToluene, 2-MeTHFToluene
Temperature 80 - 110 °C80 - 100 °C80 - 100 °C
Reaction Time 2 - 12 h4 - 16 h6 - 24 h
Typical Yield 85 - 95%80 - 90%75 - 88%
Purity (pre-crystallization) >95%>95%>95%
Residual Palladium (post-scavenging) <50 ppm<20 ppm<10 ppm

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the scale-up synthesis of biaryls via Suzuki-Miyaura coupling.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Reagents: Aryl Halide Boronic Acid Solvent inert Inerting (N2/Ar Purge) reagents->inert base Add Aqueous Base inert->base catalyst Add Pd Catalyst base->catalyst heat Heat & Stir (80-100 °C) catalyst->heat monitor Monitor Progress (HPLC/UPLC) heat->monitor cool Cool to RT monitor->cool separate Phase Separation cool->separate wash Wash Organic Layer separate->wash pd_removal Palladium Scavenging wash->pd_removal concentrate Concentration pd_removal->concentrate crystallize Crystallization concentrate->crystallize dry Drying crystallize->dry final_product final_product dry->final_product Final Biaryl Product

A typical experimental workflow for a scale-up Suzuki-Miyaura coupling reaction.
Signaling Pathway: PARP Inhibition

Biaryl compounds synthesized from boronic acid precursors are integral to many targeted cancer therapies. For example, Rucaparib, a PARP (Poly (ADP-ribose) polymerase) inhibitor, contains a biaryl core. PARP inhibitors are effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The following diagram illustrates the mechanism of action of PARP inhibitors.

G cluster_dna_damage DNA Damage & Repair cluster_parpi_action Action of PARP Inhibitor cluster_cell_fate Cellular Outcome dna_damage DNA Single-Strand Break (SSB) parp PARP Enzyme dna_damage->parp recruits parp_trapping PARP Trapping on DNA parp->parp_trapping parpi PARP Inhibitor (e.g., Rucaparib) parpi->parp inhibits ssb_to_dsb SSB converts to Double-Strand Break (DSB) during replication parp_trapping->ssb_to_dsb hr_deficient Homologous Recombination Repair Deficiency (e.g., BRCA mutation) ssb_to_dsb->hr_deficient leads to lethality in cell_death Cell Death (Apoptosis) hr_deficient->cell_death

Mechanism of action of PARP inhibitors in cancer cells with deficient DNA repair.

References

Application Notes and Protocols: (4-Formyl-3-methylphenyl)boronic acid as a Building Block for Reactive Oxygen Species (ROS)-Responsive PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2] A key challenge in PROTAC development is achieving tumor selectivity to minimize off-target effects. One innovative approach is the design of "caged" or "pre-PROTACs" that are activated by specific stimuli within the tumor microenvironment.[1] Tumor cells often exhibit elevated levels of reactive oxygen species (ROS), making ROS a prime trigger for conditional PROTAC activation.[1][3]

(4-Formyl-3-methylphenyl)boronic acid is a versatile building block for the synthesis of ROS-responsive PROTACs. The arylboronic acid moiety can act as a "cage," rendering the PROTAC inactive until it encounters the high ROS environment of tumor cells. Upon exposure to ROS, particularly hydrogen peroxide (H₂O₂), the boronic acid is cleaved, uncaging the active PROTAC and initiating the degradation of the target protein.[1][3] This strategy enhances the tumor-specificity of the PROTAC, potentially leading to a wider therapeutic window.

These application notes provide a comprehensive overview of the use of this compound in the design and evaluation of ROS-responsive PROTACs.

Data Presentation

Table 1: Representative Degradation Efficiency of a ROS-Responsive BRD3 Pre-PROTAC

The following table summarizes the degradation efficiency of a representative ROS-responsive pre-PROTAC utilizing an arylboronic acid caging strategy for the degradation of BRD3.

Pre-PROTAC CompoundTarget ProteinCell LineConditionDC₅₀DₘₐₓReference
Pre-PROTAC (7)BRD3HeLa+ H₂O₂Efficient Degradation*Not Reported[3][4]
Pre-PROTAC (7)BRD3HeLa- H₂O₂InactiveNot Reported[3][4]

*In the referenced study, specific DC₅₀ values were not provided, but the compound was shown to efficiently degrade BRD3 in the presence of ROS.[3][4]

Table 2: Degradation Performance of a Constitutively Active BRD4 PROTAC (for comparison)

This table provides data for a well-characterized, constitutively active BRD4-targeting PROTAC (QCA570) to offer a point of comparison for degradation potency.

PROTAC CompoundTarget ProteinCell LineDC₅₀DₘₐₓReference
QCA570BRD45637 (Bladder Cancer)~1 nM>90%[5]
MZ1BRD4HeLa26 nM>95%[2]

Experimental Protocols

Protocol 1: Synthesis of a ROS-Responsive Pre-PROTAC using this compound

This protocol describes a general synthetic route for incorporating this compound as a ROS-responsive caging group onto a PROTAC targeting a protein of interest (POI). This example assumes the PROTAC has a free amine handle for modification.

Materials:

  • PROTAC with a primary or secondary amine linker

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol)

Procedure:

  • Dissolve the amine-containing PROTAC (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.

  • Add DIPEA (2 equivalents) to the mixture and stir for 10 minutes at room temperature.

  • Add STAB (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in DCM) to yield the desired ROS-responsive pre-PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Evaluation of ROS-Mediated PROTAC Activation and Target Protein Degradation by Western Blot

This protocol details the steps to assess the degradation of a target protein in response to the ROS-activated pre-PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • ROS-responsive pre-PROTAC

  • Hydrogen peroxide (H₂O₂) or another ROS inducer (e.g., tert-butyl hydroperoxide)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pre-PROTAC in cell culture medium.

    • For ROS-activation, pre-treat the cells with a sub-lethal concentration of H₂O₂ (e.g., 100 µM) for 1-2 hours.

    • Remove the H₂O₂-containing medium and add the medium with the pre-PROTAC dilutions.

    • Include controls: vehicle (DMSO) only, H₂O₂ only, and pre-PROTAC without H₂O₂.

    • Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST (3x for 5 minutes).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3x for 5 minutes).

    • Incubate the membrane with the primary antibody for the loading control.

    • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Cellular ROS Detection Assay

This protocol is for measuring intracellular ROS levels to confirm the conditions for pre-PROTAC activation.

Materials:

  • Cells of interest

  • ROS detection reagent (e.g., DCFDA/H2DCFDA)

  • Assay buffer

  • Positive control (e.g., Pyocyanin or H₂O₂)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Staining:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the ROS detection reagent (e.g., 20 µM H2DCFDA in assay buffer) to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Treatment:

    • Remove the staining solution and wash the cells with assay buffer.

    • Add the test compounds (e.g., ROS inducers or inhibitors) and incubate for the desired time.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 495/529 nm for DCFDA).

    • Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Analysis: Compare the fluorescence intensity of treated cells to untreated controls to determine the change in intracellular ROS levels.

Visualizations

Signaling Pathway: ROS-Mediated NF-κB Activation

The following diagram illustrates how elevated ROS can lead to the activation of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[6][7] The conditional activation of a PROTAC in a high-ROS environment could potentially modulate this pathway by degrading a key protein involved in its regulation.

ROS_NFkB_Pathway cluster_inactive ROS Elevated ROS (e.g., in Tumor Microenvironment) IKK IKK Complex ROS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_p50_p65_inactive Inactive NF-κB Complex (Bound to IκBα) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation NFkB_p50_p65_inactive->NFkB_p50_p65 Releases Gene_Expression Target Gene Expression (e.g., Pro-inflammatory Cytokines, Anti-apoptotic Proteins)

Caption: ROS-induced activation of the NF-κB signaling pathway.

Experimental Workflow: Evaluation of a ROS-Responsive Pre-PROTAC

This diagram outlines the key steps in the experimental workflow for synthesizing and evaluating a ROS-responsive pre-PROTAC.

PROTAC_Workflow Synthesis Synthesis of Pre-PROTAC with this compound Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization PROTAC_Treatment Pre-PROTAC Treatment Characterization->PROTAC_Treatment Cell_Culture Cell Culture (Target Protein Expressing Cancer Cells) ROS_Induction ROS Induction (e.g., H₂O₂ Treatment) Cell_Culture->ROS_Induction ROS_Induction->PROTAC_Treatment ROS_Assay Cellular ROS Measurement (e.g., DCFDA Assay) ROS_Induction->ROS_Assay Western_Blot Western Blot Analysis (Protein Degradation) PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Viability_Assay Data_Analysis Data Analysis (DC₅₀, IC₅₀, ROS levels) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: Experimental workflow for ROS-responsive pre-PROTAC evaluation.

Logical Relationship: Principle of ROS-Responsive Pre-PROTAC Activation

This diagram illustrates the fundamental principle behind the conditional activation of a pre-PROTAC using a boronic acid-based caging group.

PROTAC_Activation_Principle Pre_PROTAC Inactive Pre-PROTAC (Caged with Boronic Acid) High_ROS High ROS Environment (Tumor Microenvironment) Low_ROS Low ROS Environment (Normal Tissue) Active_PROTAC Active PROTAC High_ROS->Active_PROTAC Cleavage of Boronic Acid Cage Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) Active_PROTAC->Ternary_Complex Degradation Target Protein Degradation Ternary_Complex->Degradation Inactive_State Pre-PROTAC Remains Inactive Low_ROS->Inactive_State

Caption: Principle of ROS-mediated pre-PROTAC activation.

References

Application Notes and Protocols for (4-Formyl-3-methylphenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Formyl-3-methylphenyl)boronic acid is a bifunctional organic molecule with significant potential as a building block in the synthesis of advanced materials. Its structure, featuring a formyl (-CHO) group and a boronic acid [-B(OH)₂] group on a methylated phenyl ring, allows for versatile chemical transformations, making it a valuable precursor for creating highly ordered, porous materials. The primary applications of this compound and its analogs are in the development of Covalent Organic Frameworks (COFs), chemical sensors, and drug delivery systems.[1][2][3]

The formyl group serves as a reactive site for forming strong covalent bonds, most notably imine linkages through condensation reactions with amines.[4][5] This type of reaction is fundamental to the construction of crystalline and porous imine-linked COFs. The boronic acid moiety is also highly versatile; it can undergo self-condensation to form boroxine rings or react with diols to create boronate esters, both of which are key linkages in boronic acid-based COFs.[2][6] Furthermore, the boronic acid group can serve as a functional site for post-synthetic modification or as a recognition element in sensors for diol-containing molecules like saccharides.[6][7]

These application notes provide a representative protocol for the synthesis of a Covalent Organic Framework using this compound, along with expected material properties and potential applications.

Application 1: Synthesis of a 2D Imine-Linked Covalent Organic Framework (COF)

This compound is an ideal candidate for the synthesis of 2D imine-linked COFs. The formyl group can react with a multi-topic amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), to form a porous, crystalline framework. The methyl group on the phenyl ring can influence the material's properties, such as its solubility and stacking behavior, while the boronic acid group can be retained as a functional site within the COF pores for further applications.

Representative Experimental Protocol: Synthesis of M-COF-1

This protocol describes a representative solvothermal synthesis of a hypothetical 2D imine-linked COF, designated as M-COF-1 , from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Disclaimer: This is a representative protocol adapted from the synthesis of analogous COFs using 4-formylphenylboronic acid.[8] Researchers should optimize conditions for their specific experimental setup.

Materials:

  • This compound (C₈H₉BO₃)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (C₂₄H₂₁N₃)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Acetic Acid (aqueous solution, 6 M)

  • Acetone (ACS grade)

  • Tetrahydrofuran (THF) (anhydrous)

Equipment:

  • Pyrex tube with a screw cap

  • Schlenk flask

  • Soxhlet extraction apparatus

  • Tube furnace or vacuum oven

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Monomer Preparation: In a Pyrex tube, add this compound (0.098 g, 0.6 mmol) and 1,3,5-tris(4-aminophenyl)benzene (0.140 g, 0.4 mmol).

  • Solvent Addition: To the solid mixture, add 4.0 mL of a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.

  • Catalyst Addition: Add 0.5 mL of 6 M aqueous acetic acid to the suspension.

  • Sonication: Briefly sonicate the mixture to ensure homogeneity.

  • Reaction: Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube. Place the sealed tube in an oven at 120 °C for 72 hours.

  • Isolation: After cooling to room temperature, open the tube and collect the resulting solid precipitate by filtration.

  • Washing: Wash the collected solid with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL) to remove unreacted monomers and oligomers.

  • Purification (Soxhlet Extraction): Further purify the solid by Soxhlet extraction with THF for 24 hours.

  • Activation: Dry the purified solid under vacuum at 150 °C for 12 hours to obtain the activated M-COF-1 as a crystalline powder.

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties of the hypothetical M-COF-1, based on characterization data from analogous imine-linked COFs.[4][8]

PropertyExpected Value
BET Surface Area 800 - 1500 m²/g
Pore Size (Diameter) 1.5 - 2.5 nm
Total Pore Volume 0.6 - 1.2 cm³/g
Thermal Stability (TGA) Stable up to 400-450 °C in N₂
Crystallinity (PXRD) High, with characteristic peaks

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation Monomers This compound + TAPB Mixing Combine & Sonicate Monomers->Mixing Solvents Mesitylene/Dioxane Solvents->Mixing Catalyst Aqueous Acetic Acid Catalyst->Mixing Sealing Freeze-Pump-Thaw & Seal Mixing->Sealing Heating Solvothermal Reaction (120°C, 72h) Sealing->Heating Isolation Filter & Collect Solid Heating->Isolation Washing Wash with Acetone & THF Isolation->Washing Extraction Soxhlet Extraction (THF) Washing->Extraction Activation Dry under Vacuum (150°C) Extraction->Activation Product Activated M-COF-1 Powder Activation->Product

Caption: Solvothermal synthesis workflow for M-COF-1.

Logical Relationship: Post-Synthetic Modification

The boronic acid groups within the pores of M-COF-1 can be used for post-synthetic modification, for example, by reacting with a diol to introduce new functionalities.

G MCOF1 M-COF-1 (with -B(OH)₂ groups) Reaction Esterification Reaction MCOF1->Reaction Diol Functional Diol (e.g., Catechol derivative) Diol->Reaction ModifiedCOF Functionally Modified COF (M-COF-1-Func) Reaction->ModifiedCOF Application Enhanced Properties (e.g., Catalysis, Sensing) ModifiedCOF->Application

Caption: Post-synthetic modification of M-COF-1.

Other Potential Applications

  • Chemical Sensors: The boronic acid moiety can reversibly bind with cis-diols, making materials derived from this compound promising for the development of fluorescent or colorimetric sensors for saccharides, glycoproteins, and other biologically important molecules.[2][9]

  • Drug Delivery: Phenylboronic acid-based materials are being explored for pH-responsive drug delivery systems.[3][10] The ability of boronic acids to interact with specific biological targets, such as sialic acids which are overexpressed on some cancer cells, opens up possibilities for targeted drug delivery applications.[11]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (4-Formyl-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-Formyl-3-methylphenyl)boronic acid. This particular substrate presents unique challenges due to the presence of both an electron-withdrawing formyl group and a sterically hindering ortho-methyl group.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in a very low yield or no desired product. What are the primary factors I should investigate?

Answer: Low conversion is a common challenge with this substrate. The electron-withdrawing nature of the formyl group can decrease the nucleophilicity of the boronic acid, while the ortho-methyl group can sterically hinder the crucial transmetalation step.[1][2] A systematic evaluation of your reaction components is the first step.

Initial Checks & Solutions:

  • Catalyst System (Palladium Precursor & Ligand): Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered and electron-deficient substrates.[2][3]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These promote the formation of a highly reactive palladium(0) species and accelerate both oxidative addition and reductive elimination.[3]

  • Base Selection: The base activates the boronic acid for transmetalation, but an inappropriate choice can lead to side reactions or be ineffective.[4]

    • Recommendation: A moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for challenging couplings.[3] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[3]

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction, especially when dealing with steric hindrance.[1]

    • Recommendation: Gradually increase the reaction temperature, typically in the range of 80–110 °C.[1]

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and lead to the oxidative homocoupling of the boronic acid.[1][5]

    • Recommendation: Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the setup and reaction time.[5]

Issue 2: Significant Protodeboronation of this compound

Question: I am observing a significant amount of 2-methylbenzaldehyde as a byproduct, indicating protodeboronation. How can I minimize this side reaction?

Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids.[1][5]

Strategies to Mitigate Protodeboronation:

  • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[1]

    • Recommendation: Consider using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[5]

    • Recommendation: Try running the reaction under anhydrous conditions. This may require screening different bases and solvents.

  • Boronic Acid Stability: Boronic acids can be unstable.[6]

    • Recommendation: Use fresh, high-purity this compound. If instability is a persistent issue, consider converting it to a more stable boronate ester (e.g., a pinacol ester or an MIDA boronate) or forming a diethanolamine adduct which can be used directly in the coupling reaction.[1][6][7]

Issue 3: Formation of Homocoupled Byproducts

Question: My reaction mixture contains significant amounts of biphenyl from the homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer: Homocoupling of boronic acids is often promoted by the presence of oxygen or an excess of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[4][6]

Solutions to Minimize Homocoupling:

  • Rigorous Degassing: Improve your degassing procedure for the solvent and reaction mixture to completely eliminate oxygen.[4]

  • Catalyst Choice:

    • Recommendation: Use a direct Pd(0) source (e.g., Pd₂(dba)₃) or ensure efficient in-situ reduction of your Pd(II) precatalyst (e.g., Pd(OAc)₂).[4] The choice of ligand can also influence the rate of homocoupling.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for coupling this compound?

A1: There is no single "best" system, as the optimal choice depends on the coupling partner. However, for this sterically hindered and electron-deficient boronic acid, highly active catalyst systems are required. A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[1][3]

Q2: Which solvent system should I use?

A2: The solvent must solubilize the reagents and stabilize the catalytic species.[5] Common solvent systems include mixtures of aprotic solvents with water, such as 1,4-dioxane/water, THF/water, or DMF/water.[5] Toluene is also frequently used. The optimal solvent will need to be determined empirically for your specific reaction.

Q3: How does the reactivity of the aryl halide partner affect the reaction?

A3: The reactivity of the aryl halide significantly impacts the reaction success. The general reactivity trend is I > Br > OTf >> Cl.[5] Couplings with aryl chlorides are more challenging and typically require more specialized and highly active catalyst systems.[5][8]

Q4: Can I use microwave heating for this reaction?

A4: Yes, microwave irradiation can be an effective method to accelerate the reaction, especially for challenging substrates.[9] It allows for rapid and uniform heating, which can help overcome the activation energy barriers associated with sterically hindered substrates.[9]

Data and Protocols

Recommended Reaction Parameters

The table below summarizes recommended starting conditions for optimizing the Suzuki coupling of this compound. These should be considered as a starting point for optimization.

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ (0.5-2 mol%)Common, effective Pd(II) and Pd(0) sources.[6]
Ligand XPhos, SPhos, RuPhos (1-4:1 ligand:Pd ratio)Bulky, electron-rich ligands are crucial for hindered substrates.[1][3]
Base K₃PO₄, Cs₂CO₃ (2-3 equivalents)Effective for challenging couplings; balances activity and side reactions.[3]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1), Toluene, or THFCommon solvents that facilitate solubility and catalytic activity.[5]
Temperature 80 - 110 °CHigher temperatures are often required to overcome steric hindrance.[1]
Concentration 0.1 - 0.5 M (with respect to limiting reagent)A typical concentration range for Suzuki couplings.[1]
General Experimental Protocol

This is a generalized procedure that must be optimized for your specific substrates.

  • Reagent Preparation: In a reaction vessel equipped with a stir bar, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (2-3 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent. Bubble the inert gas through the solution for an additional 10-15 minutes. Add the palladium precursor and the ligand.[5]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki Coupling Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling reaction. For this compound, the sterically hindered and electron-deficient nature of the substrate can slow down the Transmetalation step.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->PdII_RX BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->PdII_R1R2 Base Base Base->PdII_R1R2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to troubleshoot low-yield Suzuki coupling reactions with this compound.

Troubleshooting_Workflow Start Start: Low/No Yield Check_Inert Verify Inert Atmosphere (Degas Solvent, N₂/Ar Purge) Start->Check_Inert Check_Catalyst Evaluate Catalyst System (Use Bulky Ligand, e.g., XPhos) Check_Inert->Check_Catalyst If no improvement Check_Base Screen Bases (Start with K₃PO₄ or Cs₂CO₃) Check_Catalyst->Check_Base If no improvement Increase_Temp Increase Temperature (e.g., 80 -> 110 °C) Check_Base->Increase_Temp If no improvement Check_Side_Reactions Analyze for Side Products (Protodeboronation, Homocoupling) Increase_Temp->Check_Side_Reactions If still low yield Optimize Further Optimization (Solvent, Concentration) Check_Side_Reactions->Optimize If side reactions are minimal Success Yield Improved Optimize->Success

References

Common side reactions with (4-Formyl-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Formyl-3-methylphenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting for common side reactions and issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling reactions?

A1: The three most common side reactions are:

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom, leading to the formation of 4-methylbenzaldehyde. This is a well-known side reaction for arylboronic acids, particularly under aqueous basic conditions.[1][2][3] The reaction pH is a critical factor in the rate of protodeboronation.[3]

  • Homocoupling: Dimerization of the boronic acid to form 4,4'-diformyl-3,3'-dimethylbiphenyl. This reaction is often promoted by the presence of oxygen and certain palladium catalysts.[4][5] Electron-deficient arylboronic acids, such as the title compound, can be particularly susceptible to this side reaction.[6][7]

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially under oxidative conditions or if the reaction is exposed to air for extended periods.

Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product. What should I investigate first?

A2: When troubleshooting a low yield, start by assessing the most likely causes.[8][9] First, confirm the purity and stability of your this compound, as boronic acids can degrade over time.[10] Next, rigorously exclude oxygen from your reaction mixture by properly degassing solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[5][8] Oxygen can lead to both catalyst decomposition and unwanted homocoupling of the boronic acid.[4][8] Finally, evaluate your reaction conditions—the choice of catalyst, ligand, base, and solvent system is crucial for minimizing side reactions like protodeboronation.[9]

Q3: How can I minimize protodeboronation?

A3: To minimize protodeboronation (Ar-B(OH)₂ → Ar-H):

  • Use Anhydrous Conditions: Where possible, use anhydrous solvents and reagents. Water is a proton source that can facilitate this side reaction.[3]

  • Select the Right Base: The choice of base and the resulting pH of the reaction mixture are critical.[3] Sometimes, a weaker base or a non-aqueous base can reduce the rate of protodeboronation.

  • Use Boronic Esters: Consider converting the boronic acid to a more stable ester, such as a pinacol or MIDA boronate.[10][11] These can be more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions.[10]

  • Reaction Time and Temperature: Avoid unnecessarily long reaction times or high temperatures, as these can promote decomposition.

Q4: What is the best way to prevent the homocoupling byproduct?

A4: To minimize the formation of the homocoupled biaryl (Ar-Ar):

  • Rigorous Oxygen Exclusion: The primary method is to ensure the reaction is performed under strictly anaerobic conditions.[5] This involves degassing the solvent (e.g., by sparging with nitrogen or argon) and maintaining a positive pressure of an inert gas.[5] The formation of palladium peroxo complexes in the presence of oxygen is a key driver of homocoupling.[4]

  • Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling. Screening different catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos), can sometimes suppress this side reaction.[6]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, disfavoring the dimerization reaction.

Q5: How should this compound be handled and stored?

A5: Like many arylboronic acids, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[12] It is sensitive to moisture and air. For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended to prevent degradation and maintain its reactivity for coupling reactions.[10]

Troubleshooting Guide

This section provides a structured approach to resolving common issues during experiments.

Observed Issue Potential Cause Recommended Solution(s)
Low or No Yield of Desired Product 1. Protodeboronation of the starting material.- Ensure solvents are anhydrous and properly degassed.- Switch to a weaker or non-aqueous base (e.g., CsF, K₃PO₄).- Convert the boronic acid to a more stable MIDA or pinacol boronate ester.[10][11]- Lower the reaction temperature and shorten the reaction time.
2. Homocoupling of the boronic acid.- Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[5]- Screen different palladium catalysts and ligands; bulky ligands can sometimes inhibit homocoupling.[5][6]- Use a Pd(0) source directly to avoid issues with the reduction of Pd(II) precatalysts.
3. Catalyst Inactivity/Decomposition .- Ensure the catalyst and ligand are fresh and have been stored correctly.- Perform the reaction under a strict inert atmosphere to prevent oxidative degradation.- The aldehyde functionality might coordinate to the metal center; consider using a more robust catalyst system (e.g., Buchwald-type catalysts).
Multiple Unidentified Byproducts 1. Decomposition of starting material or product.- Verify the stability of your starting materials and product under the reaction conditions.- Lower the reaction temperature.- Reduce the reaction time and monitor closely by TLC or LC-MS.
2. Reaction with Aldehyde Group .- The aldehyde may undergo oxidation, reduction, or other transformations. Consider protecting the aldehyde group (e.g., as an acetal) before the coupling reaction and deprotecting it afterward.
Inconsistent Results 1. Variable Quality of Boronic Acid .- Purchase from a reputable supplier or re-purify before use.- Store properly in a desiccator under an inert atmosphere.
2. Presence of Oxygen or Moisture .- Standardize your degassing and inert atmosphere techniques. Subsurface sparging with nitrogen is highly effective.[5]

Experimental Protocols

Protocol: General Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to mitigate common side reactions.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (Ar-Br) (1.0 equiv, limiting reagent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key workflows and reaction pathways.

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

G ArBOH2 This compound Catalyst Pd(0) Catalyst + Base ArBOH2->Catalyst SideProduct1 Protodeboronation Product (4-Methylbenzaldehyde) ArBOH2->SideProduct1 Side Reaction 1 (+ H₂O) SideProduct2 Homocoupling Product (Dimer) ArBOH2->SideProduct2 Side Reaction 2 (+ O₂/Pd(II)) ArX Aryl Halide ArX->Catalyst DesiredProduct Desired Cross-Coupled Product (Ar-Ar') Catalyst->DesiredProduct Main Pathway

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of (4-Formyl-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the purification of (4-Formyl-3-methylphenyl)boronic acid from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I can expect in my crude this compound?

A1: Common impurities include protodeborylation byproducts (where the boronic acid group is replaced by a hydrogen), starting materials, and boronic anhydrides (boroxines), which are cyclic trimers formed by the dehydration of the boronic acid.[1][2] You may also encounter oxidized or polymerized materials.[2]

Q2: My crude product is an oil or a gummy solid and fails to crystallize. What should I do?

A2: If direct crystallization fails, you have several options:

  • Trituration: Attempt to solidify the material by triturating with a non-polar solvent like hexane.[3] Sometimes, cooling the oil in a refrigerator overnight before trituration can induce solidification.[3]

  • Column Chromatography: This is a common next step for non-crystalline products.[4]

  • Derivatization: Convert the boronic acid into a more stable and crystalline derivative, such as a pinacol ester or a diethanolamine (DEA) adduct, which can be purified and then hydrolyzed back to the pure boronic acid.[3][5]

Q3: I am trying to run a silica gel column, but the separation is poor, or the product seems to be degrading. What can I do?

A3: Boronic acids can be challenging to purify via standard silica gel chromatography as they can stick to the silica or decompose.[2] Here are some troubleshooting steps:

  • Use a Modifier: Add a small amount of a modifier like acetic acid to your eluent system to improve separation and reduce tailing.[4]

  • Change the Stationary Phase: Consider using neutral alumina instead of silica gel, which can sometimes provide better results for boronic esters.[4]

  • Use Reverse-Phase Chromatography: C18 columns with mobile phases like acetonitrile/water or methanol/water can be effective, though some boronic acids may still streak or stick.[2][5] HPLC systems with specialized columns are also an option for analysis and small-scale purification.[6][7]

  • Impregnate the Silica: For boronic esters, impregnating the silica gel with boric acid has been shown to suppress over-adsorption and improve purification.[8]

Q4: Can I use a simple acid-base extraction for purification?

A4: Yes, acid-base extraction is a very effective method for purifying boronic acids, as they behave similarly to carboxylic acids.[4][9] The general strategy involves dissolving the crude product in an organic solvent and extracting with a mild aqueous base (e.g., NaOH, NaHCO3) to form the water-soluble boronate salt.[9][10][11] Non-acidic impurities remain in the organic layer.[10] The aqueous layer is then separated, washed with an organic solvent, and carefully acidified to precipitate the pure boronic acid.[9][10][11]

Q5: My NMR spectrum shows persistent impurities even after chromatography. What is a highly effective purification method I can try?

A5: For stubborn impurities, forming the diethanolamine (DEA) adduct is a powerful technique.[2][5] The DEA adduct often precipitates as a stable, crystalline solid from solvents like ether, leaving soluble impurities behind.[5] The pure boronic acid can then be recovered by treating the adduct with an acid or by shaking it with a saturated boric acid solution.[2][3]

Data Summary Tables

Table 1: Recommended Solvent Systems for Recrystallization

Solvent System Notes Reference
Ethyl Acetate / Hexane Dissolve in a minimal amount of hot ethyl acetate and add hexane until cloudy, then cool. [1]
Hot Water Suitable for polar boronic acids. [5]
Hot Ethanol Can be effective for aryl boronic acids. [5]

| Dichloroethane or EtOAc | Reported to give good to moderate yields for general boronic acids. |[4] |

Table 2: Conditions for Column Chromatography

Stationary Phase Mobile Phase / Eluent System Target Compound / Notes Reference
Silica Gel Dichloromethane-Methanol-Ammonium Hydroxide (80:20:1) For polar boronic acids. [5]
Silica Gel Dichloromethane-Methanol (10:1 or 5:1) Recommended for polar products where Hexane/Ethyl Acetate systems fail. [10]
Silica Gel Ethyl Acetate / Hexanes (Gradient) General-purpose system for many organic compounds. [12]
Neutral Alumina Hexane Effective for non-polar boronate esters. [4]

| C18 (Reverse Phase) | Acetonitrile / Water with Formic Acid | HPLC method for separating various boronic acids. |[6] |

Table 3: Parameters for Acid-Base Extraction

Step Reagent/Solvent pH Range Purpose Reference
Dissolution/Extraction 1-2 M aq. NaOH 8 - 11 Forms soluble boronate salt, separating it from non-acidic impurities. [10][11]
Washing Toluene or Ether N/A Removes residual non-acidic/organic impurities from the aqueous phase. [13]

| Precipitation | 1 M HCl or other strong acid | < 7 | Reprotonates the boronate salt to precipitate the pure boronic acid. |[1][11] |

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is adapted from procedures for purifying formylphenylboronic acids.[11]

  • Dissolution: Suspend the crude this compound in water (approx. 5-10 mL per gram of crude material) in a flask and cool the mixture to 10°C in an ice bath.

  • Basification: Slowly add a 10% aqueous sodium hydroxide (NaOH) solution dropwise while vigorously stirring. Monitor the pH and maintain it within the 8 to 11 range.[11] Ensure the temperature does not exceed 10-15°C. Continue adding base until all the solid has dissolved.

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution with an organic solvent like toluene or diethyl ether to remove any non-acidic organic impurities.[13] Discard the organic layer. Repeat the extraction if necessary.

  • Precipitation: Cool the aqueous solution back to 10°C in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring to precipitate the pure boronic acid.[11]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid on the filter with cold water.[11] Dry the purified product in a vacuum oven or in a gentle stream of nitrogen at a mild temperature (e.g., 40-50°C).[11][13] A purity of >99% can often be achieved with this method.[11]

Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation

This protocol is based on a general method for purifying boronic acids that are not excessively polar.[2][5]

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent such as diethyl ether or ethyl acetate.

  • Precipitation: Add diethanolamine (1.0 equivalent) to the solution. The diethanolamine-boronic acid adduct is often crystalline and will precipitate out of the solution.[5] Stir for 1-2 hours to ensure complete precipitation.

  • Isolation of Adduct: Collect the crystalline adduct by vacuum filtration and wash it with cold ether.

  • Liberation of Pure Boronic Acid: To recover the free boronic acid, suspend the DEA adduct in a biphasic mixture of ethyl acetate and a saturated aqueous solution of boric acid or 1M HCl.[3]

  • Extraction: Shake the mixture vigorously in a separatory funnel. The free boronic acid will move into the ethyl acetate layer, while the protonated diethanolamine remains in the aqueous layer.

  • Workup: Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Visualized Workflows

G cluster_start Start cluster_decision Initial Assessment cluster_purification Purification Methods cluster_analysis Analysis & Outcome Crude Crude Product IsSolid Is the product a solid? Crude->IsSolid Recryst Attempt Recrystallization (e.g., EtOAc/Hexane) IsSolid->Recryst Yes Triturate Triturate with Hexane IsSolid->Triturate No (Oil/Gummy) CheckPurity Check Purity (NMR/HPLC) Recryst->CheckPurity Column Column Chromatography (Silica or Alumina) Triturate->Column Column->CheckPurity AcidBase Acid-Base Extraction AcidBase->CheckPurity DEA Form DEA Adduct DEA->CheckPurity Pure Pure Product CheckPurity->Pure >98% Impure Still Impure CheckPurity->Impure <98% Impure->AcidBase Impure->DEA

Caption: Decision workflow for selecting a purification strategy.

G Crude Crude Product in Organic Solvent (e.g., Toluene) AddBase Extract with aq. NaOH (pH 8-11) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 OrganicLayer Organic Layer (Non-Acidic Impurities) Separate1->OrganicLayer Discard AqueousLayer1 Aqueous Layer (Sodium Boronate Salt) Separate1->AqueousLayer1 Keep Acidify Acidify with HCl to precipitate product AqueousLayer1->Acidify Filter Filter and Wash with Water Acidify->Filter PureProduct Pure this compound Filter->PureProduct

Caption: Workflow for purification via acid-base extraction.

References

Preventing protodeboronation of (4-Formyl-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Formyl-3-methylphenyl)boronic acid

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protodeboronation and ensure the successful use of this reagent in their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability and handling of this compound, with a focus on preventing the undesired cleavage of the carbon-boron bond, known as protodeboronation.

Q1: What is protodeboronation and why is it a problem for this compound?

Protodeboronation is an undesired chemical reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] In the case of this compound, this leads to the formation of 4-formyl-3-methylbenzene, an impurity that can complicate purification and reduce the yield of your desired product in subsequent reactions like Suzuki-Miyaura cross-couplings.[1][2] The propensity for protodeboronation is influenced by several factors, including reaction conditions and the electronic properties of the aryl group.[2][3]

Q2: What are the primary factors that cause protodeboronation of arylboronic acids?

Several factors in your experimental setup can promote the unwanted protodeboronation of this compound:

  • pH: The pH of the reaction medium is a critical factor.[2][3] Both acidic and, more commonly, basic conditions can accelerate protodeboronation.[3][4] At high pH, the boronic acid is converted to the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which is more susceptible to cleavage.[3]

  • Temperature: Elevated temperatures can significantly increase the rate of protodeboronation.[1]

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the carbon-boron bond.[1]

  • Base: While necessary for many cross-coupling reactions, the choice and concentration of the base can impact the rate of protodeboronation.[1] The base facilitates the formation of the reactive boronate species.[1][3]

  • Catalyst System: In the context of cross-coupling reactions, the palladium catalyst, particularly Pd(II) species, can contribute to protodeboronation.[1]

Q3: How can I minimize protodeboronation during a Suzuki-Miyaura coupling reaction?

Minimizing protodeboronation requires careful optimization of your reaction conditions. Consider the following strategies:

  • Use of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can enhance stability and provide a slow release of the boronic acid under reaction conditions, minimizing its concentration and thus the potential for side reactions.[5][6]

  • Careful Selection of Base: The choice of base is crucial. Weaker bases may be preferable to strong bases to minimize the formation of the highly reactive boronate anion.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to reduce the rate of protodeboronation.

  • Anhydrous Conditions: While Suzuki couplings often use aqueous conditions, minimizing excess water can be beneficial.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation pathways that may indirectly contribute to protodeboronation.

Q4: My this compound is old or has been stored improperly. How can I purify it?

Impure or partially decomposed this compound can be purified by taking advantage of its acidic nature. A common method involves dissolving the crude material in a mildly alkaline solution, filtering off insoluble organic impurities, and then re-precipitating the pure boronic acid by acidification.[7][8] It is crucial to maintain a pH between 8 and 11 during the dissolution step to avoid decomposition of the formyl group.[7][8]

Data Presentation

The following table summarizes key parameters for the purification of formylphenylboronic acids, which can be applied to this compound.

ParameterRecommended RangeRationale
Dissolution pH 8 - 11Prevents decomposition of the formyl group (e.g., Cannizzaro reaction) and ensures dissolution of the boronic acid.[7][8]
Purification Temperature 5 - 25 °C (ideally 5 - 10 °C)Lower temperatures minimize decomposition of the formyl group.[7]
Drying Temperature 40 - 50 °CGentle drying to remove residual solvent without causing thermal degradation.[9]
Drying Atmosphere Inert gas (e.g., Nitrogen)Prevents oxidation of the aldehyde and boronic acid moieties.[9]

Experimental Protocols

Protocol for the Purification of this compound

This protocol is adapted from established procedures for purifying formylphenylboronic acids and is designed to yield highly pure material.[7][8]

Materials:

  • Crude this compound

  • Deionized water

  • Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution (e.g., 1 M)

  • Hydrochloric acid (HCl), 10% solution

  • Activated carbon (optional)

  • Ice bath

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator with a nitrogen stream

Procedure:

  • Suspension: Suspend the crude this compound in deionized water in a flask. Cool the suspension to 10 °C using an ice bath.[7]

  • Alkaline Dissolution: Slowly add the alkaline solution (e.g., 1 M NaOH) dropwise while monitoring the pH. Continue adding the base until the boronic acid is fully dissolved and the pH is stable between 8 and 11.[7][8] Maintain the temperature at 5-10 °C throughout this step.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at 10 °C.[7]

  • Filtration of Impurities: Filter the cold solution to remove any insoluble impurities (and activated carbon if used).

  • Precipitation: Cool the filtrate to 10 °C in an ice bath. Slowly add 10% HCl solution dropwise with stirring to precipitate the boronic acid.[7] Continue adding acid until the pH of the slurry is acidic.

  • Isolation: Collect the precipitated this compound by filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.[7]

  • Drying: Dry the purified product at 40-50 °C under a gentle stream of nitrogen or in a vacuum desiccator to obtain a fine, pure powder.[7][9]

Visualizations

The following diagrams illustrate the key concepts related to the protodeboronation of this compound.

Protodeboronation_Pathway cluster_factors Contributing Factors A This compound (Ar-B(OH)2) B Protodeboronation (Undesired Side Reaction) A->B C-B Bond Cleavage C 4-Formyl-3-methylbenzene (Ar-H) B->C Yields D Factors Promoting Protodeboronation D->B   Accelerated by F1 High pH (Base) F2 High Temperature F3 Presence of Water F4 Pd(II) Catalyst

Caption: Factors leading to the undesired protodeboronation of this compound.

Prevention_Workflow cluster_optimization Optimization Strategies start Experiment with This compound check_purity Is the Boronic Acid Pure? start->check_purity purify Purify via Alkaline Dissolution/Acid Precipitation check_purity->purify No reaction_setup Reaction Setup Optimization check_purity->reaction_setup Yes purify->reaction_setup success Successful Reaction (Minimized Protodeboronation) reaction_setup->success opt1 Use Boronate Ester (e.g., MIDA) opt2 Control Temperature (Use Lower Temp) opt3 Optimize Base (Weaker Base) opt4 Anhydrous Conditions

Caption: A workflow for preventing protodeboronation in reactions involving this compound.

References

Technical Support Center: Catalyst Selection for Hindered Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of sterically hindered substrates, with a focus on (4-Formyl-3-methylphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling?

A1: The primary challenges stem from two features of this molecule:

  • Steric Hindrance: The methyl group at the ortho-position to the boronic acid sterically hinders the transmetalation step of the catalytic cycle. This can slow down the reaction rate and lead to lower yields.[1][2]

  • Electron-Withdrawing Group: The formyl group is electron-withdrawing, which can make the boronic acid more susceptible to side reactions, particularly protodeboronation (replacement of the boronic acid group with a hydrogen).[3][4]

Q2: I am observing low to no yield in my reaction. What are the first things I should check?

A2: When a Suzuki coupling reaction fails, a systematic check of the following is recommended:

  • Catalyst Activity: Ensure your palladium precatalyst and phosphine ligand are not degraded. Phosphine ligands, in particular, can be sensitive to air and should be stored under an inert atmosphere.[3] The active catalyst is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1]

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that your solvents are thoroughly degassed.[3]

  • Reagent Quality: Verify the purity and stability of your this compound and the aryl halide. Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage.[3][5]

Q3: What side products are common in this type of coupling, and how can I minimize them?

A3: The most common side products are:

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the presence of water and elevated temperatures, especially with electron-deficient boronic acids.[3][4] To minimize this, use anhydrous and thoroughly degassed solvents, consider using a stronger, non-aqueous base like K₃PO₄, and avoid unnecessarily long reaction times.[1]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen.[1][6] Rigorous exclusion of air is the best way to prevent this.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst system for hindered substrates.Switch to a catalyst system known for coupling hindered substrates. This typically involves using bulky, electron-rich phosphine ligands like Buchwald-type ligands (e.g., SPhos, XPhos) or other specialized ligands (e.g., AntPhos).[2][6][7]
Poor choice of base.For hindered couplings, stronger bases are often more effective. Consider switching from weaker bases like Na₂CO₃ to K₃PO₄ or Cs₂CO₃.[8]
Significant Protodeboronation Presence of excess water or prolonged reaction at high temperature.Use anhydrous solvents and consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can release the boronic acid slowly during the reaction.[3][5]
Formation of Homocoupling Byproduct Oxygen contamination in the reaction mixture.Ensure all reagents are added under a positive pressure of inert gas. Degas the solvent by sparging with argon or using several freeze-pump-thaw cycles.[1]
Reaction Stalls / Incomplete Conversion Catalyst deactivation.Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Ensure the ligand-to-palladium ratio is optimal (typically 1:1 to 2:1 for bulky phosphine ligands).

Data Presentation: Catalyst Systems for Hindered Coupling

The following table summarizes catalyst systems reported to be effective for sterically hindered Suzuki-Miyaura couplings. While not specific to this compound, these systems are excellent starting points for optimization.

Catalyst/PrecatalystLigandBaseSolvent SystemTemp (°C)Typical Yield Range (%)
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O80-10075-95[6]
Pd(OAc)₂XPhosK₃PO₄Toluene or Dioxane10080-98[1]
XPhos Pd G3(None needed)K₃PO₄1,4-Dioxane/H₂O80-11085-99[1]
Pd(PPh₃)₄(None needed)Na₂CO₃ / Ba(OH)₂DME/H₂O80-10050-90 (often lower for hindered substrates)[8]
Pd/BI-DIME(None needed)K₃PO₄Toluene11090-99 (for extremely hindered substrates)[2]

Experimental Protocols

General Protocol for Hindered Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 ratio)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[1]

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes to establish an inert atmosphere.[3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[1]

  • Solvent Addition: Add the degassed solvent system via syringe.[1]

  • Reaction Execution: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][3]

Visualizations

Below are diagrams illustrating key workflows and decision-making processes for the Suzuki-Miyaura coupling.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Workup & Purification Reagents 1. Add Solids (Aryl Halide, Boronic Acid, Base) Purge 2. Purge with Inert Gas (Ar or N2) Reagents->Purge Catalyst 3. Add Catalyst Purge->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Heat 5. Heat & Stir Solvent->Heat Monitor 6. Monitor Progress (TLC, LC-MS) Heat->Monitor Quench 7. Quench & Extract Monitor->Quench Purify 8. Purify (Chromatography) Quench->Purify Product Final Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Inert Is the inert atmosphere adequate? Start->Check_Inert Check_Catalyst Is the catalyst/ligand suitable for hindered substrates? Check_Inert->Check_Catalyst Yes Fix_Inert Action: Improve degassing and purging procedures. Check_Inert->Fix_Inert No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Change_Catalyst Action: Use bulky ligand (e.g., XPhos, SPhos) or a G3/G4 precatalyst. Check_Catalyst->Change_Catalyst No Check_Side_Products Are side products (homocoupling, protodeboronation) observed? Check_Base->Check_Side_Products Yes Change_Base Action: Switch to K3PO4 or Cs2CO3. Check_Base->Change_Base No Address_Side_Products Action: For homocoupling, improve inert atmosphere. For protodeboronation, use anhydrous conditions or a boronate ester. Check_Side_Products->Address_Side_Products Yes

Caption: Troubleshooting decision tree for a low-yielding Suzuki coupling reaction.

References

Technical Support Center: (4-Formyl-3-methylphenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4-Formyl-3-methylphenyl)boronic acid in their experiments. The following information is intended to offer guidance on optimizing reaction conditions and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when choosing a base for a Suzuki-Miyaura coupling reaction with this compound?

A1: The choice of base is critical for a successful Suzuki-Miyaura coupling. The base activates the boronic acid for transmetalation. For this compound, which contains a potentially base-sensitive formyl group, the selection of a suitable base is crucial to avoid side reactions.

  • Inorganic bases are most commonly used. Stronger bases like sodium or potassium hydroxide can be effective but may promote side reactions.

  • Carbonates such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used and offer a good balance of reactivity and selectivity. Cs₂CO₃ is often effective for less reactive coupling partners.

  • Phosphates , particularly potassium phosphate (K₃PO₄), are a milder option and can be beneficial in preventing side reactions like protodeboronation, especially with electron-deficient boronic acids.

Q2: How does the solvent system impact the outcome of reactions involving this compound?

A2: The solvent system plays a crucial role in dissolving the reactants and facilitating the catalytic cycle. A combination of an organic solvent and an aqueous solution of the base is often employed.

  • Aprotic solvents like dioxane, tetrahydrofuran (THF), and toluene are common choices.

  • Protic solvents such as ethanol or isopropanol can also be used, sometimes in combination with water.

  • The ratio of organic solvent to water can influence the reaction rate and yield and may require optimization for specific substrates.

Q3: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the common causes and how can I troubleshoot this?

A3: Low yields in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using milder bases (e.g., K₃PO₄), running the reaction under anhydrous conditions if possible, or using a higher concentration of the boronic acid.

  • Catalyst Inactivity: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.

  • Inadequate Reaction Conditions: The reaction temperature and time may need optimization. Insufficient heating can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition.

  • Poor Solubility: If reactants are not fully dissolved, the reaction will be slow. Adjusting the solvent system or using a co-solvent may be necessary.

Q4: Can the formyl group on this compound participate in side reactions?

A4: Yes, the aldehyde (formyl) group is reactive and can participate in side reactions, especially under basic conditions or in the presence of nucleophiles. Potential side reactions include aldol condensation or Cannizzaro reactions, although these are less common under typical Suzuki-Miyaura conditions. If such side reactions are suspected, using a milder base and carefully controlling the reaction temperature is advised.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere.
Insufficient base strength or inappropriate baseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is fully dissolved.
Low reaction temperatureGradually increase the reaction temperature, monitoring for any decomposition.
Protodeboronation of the boronic acidUse a milder base (e.g., K₃PO₄), anhydrous solvent, or a slight excess of the boronic acid.
Formation of Multiple Products Side reactions involving the formyl groupUse a milder base and lower the reaction temperature.
Homocoupling of the boronic acidEnsure the reaction is carried out under an inert atmosphere to minimize oxygen.
Inconsistent Results Variability in reagent qualityUse high-purity, anhydrous solvents and fresh reagents.
Inefficient stirringEnsure vigorous stirring to maintain a homogeneous reaction mixture.

Data Presentation

The following tables provide representative data for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These conditions should be considered a starting point and may require optimization for different substrates.

Table 1: Effect of Base on Product Yield

Reaction Conditions: this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), Dioxane/H₂O (4:1), 90 °C, 6 h.

Base (2.0 equiv.) Product Yield (%) Notes
Na₂CO₃75Standard, cost-effective option.
K₂CO₃82Often provides slightly better yields than Na₂CO₃.
Cs₂CO₃88Effective for challenging couplings, but more expensive.
K₃PO₄85Milder base, good for preventing protodeboronation.

Table 2: Effect of Solvent on Product Yield

Reaction Conditions: this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), 90 °C, 6 h.

Solvent (Organic:H₂O Ratio) Product Yield (%) Notes
Dioxane (4:1)82Commonly used, good for a wide range of substrates.
Toluene (4:1)78Good alternative, especially for higher temperatures.
THF (4:1)75Lower boiling point may require longer reaction times.
Ethanol (3:1)70A greener solvent option, may require optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 8 mL of a 4:1 mixture of dioxane and water). Bubble the inert gas through the solution for another 5-10 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2 Ar-Pd(II)L_n-X oxidative_addition->pd2 transmetalation Transmetalation pd2->transmetalation pd2_ar Ar-Pd(II)L_n-Ar' transmetalation->pd2_ar reductive_elimination Reductive Elimination pd2_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Catalyst, Ligand, Solvents, Base) start->check_reagents check_reagents->start Reagents Expired/ Contaminated optimize_base Optimize Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) check_reagents->optimize_base Reagents OK optimize_solvent Optimize Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) optimize_base->optimize_solvent optimize_temp Optimize Temperature and Reaction Time optimize_solvent->optimize_temp check_protodeboronation Suspect Protodeboronation? optimize_temp->check_protodeboronation mitigate_protodeboronation Use Milder Base (K₃PO₄) Anhydrous Conditions Increase Boronic Acid Equivalents check_protodeboronation->mitigate_protodeboronation Yes successful_reaction Successful Reaction check_protodeboronation->successful_reaction No mitigate_protodeboronation->successful_reaction

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Technical Support Center: Purification of Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boronic acid and its derivatives from Suzuki coupling reaction products.

Troubleshooting Guides & FAQs

Common Impurities in Suzuki Coupling Reactions

Besides the desired biaryl product, several impurities can complicate purification:

  • Unreacted Boronic Acid: Often used in excess to drive the reaction to completion.

  • Homocoupled Boronic Acid (Ar-Ar): A common byproduct formed from the coupling of two boronic acid molecules.[1][2]

  • Protodeborylated Starting Material: The boronic acid is replaced by a hydrogen atom.[2]

  • Unreacted Aryl Halide: The other starting material in the coupling reaction.

  • Palladium Catalyst Residues: Can be present in various forms and often require specific removal techniques.[1]

  • Inorganic Salts: Resulting from the base used in the reaction.[1]

Q1: What is the initial and most straightforward step to remove the bulk of boronic acid and inorganic salts after a Suzuki coupling reaction?

A1: The first and most essential step is a standard aqueous workup, specifically a basic wash.[1] Boronic acids are acidic and will react with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding water-soluble boronate salt.[3] This salt will then partition into the aqueous layer during a liquid-liquid extraction, effectively removing it from the organic layer containing your desired product.[1][3] This procedure also removes the bulk of inorganic salts used as the base in the coupling reaction.[1]

Q2: My product is sensitive to basic conditions. How can I remove boronic acid impurities without a basic wash?

A2: If your product is base-sensitive, you have several alternatives to a basic wash:

  • Scavenger Resins: These are solid-supported reagents that selectively bind to and remove specific impurities. Resins functionalized with diethanolamine (DEAM) or diol groups are particularly effective at sequestering boronic acids.[4][5][6] The resin is simply stirred with the crude reaction mixture and then filtered off.

  • Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. While boronic acids can sometimes be challenging to separate from products with similar polarity on silica gel, careful selection of the solvent system can achieve good separation.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical to ensure that the desired product crystallizes out while the boronic acid impurity remains in the mother liquor.[7]

Q3: I've performed a basic wash, but I still see boronic acid contamination in my product. What should I do?

A3: If a single basic wash is insufficient, you can try the following:

  • Multiple Extractions: Perform several consecutive extractions with a dilute basic solution (e.g., 1M NaOH).[1] This will increase the efficiency of removal.

  • pH Adjustment: Ensure the pH of the aqueous layer is sufficiently high (typically pH > 10) to fully deprotonate the boronic acid.[8]

  • Follow-up with Chromatography or Scavenger Resins: After the initial basic wash, you can use column chromatography or a scavenger resin to remove the remaining traces of boronic acid.[1]

Q4: How do I choose the right scavenger resin for my needs?

A4: The choice of scavenger resin depends on the specific boronic acid and the reaction conditions. Here are some common options:

  • Diethanolamine (DEAM) Resins: These are highly effective for scavenging a wide range of boronic acids.[4][6]

  • Diol-functionalized Resins: These are also very effective for boronic acid removal.[5][6]

  • Guanidine-functionalized Resins: These are powerful scavengers for acidic compounds in general, including boronic acids.[5]

It is often recommended to screen a few different resins to find the most efficient one for your specific application.

Data Presentation: Comparison of Purification Methods

The following tables provide a summary of quantitative data for different boronic acid removal techniques. Please note that efficiencies can vary significantly depending on the specific substrates, reaction scale, and experimental conditions.

Table 1: Scavenger Resin Performance for Boronic Acid Removal

Scavenger Resin TypeFunctional GroupTypical Loading Capacity (mmol/g)Boron Removal EfficiencyReference
Polystyrene-Diethanolamine (PS-DEAM)Diethanolamine1.5 - 2.2High[9]
Silica-DiolDiol>1.2High[5][6]
Boronate ResinBoronic Acid>1.2High[10]

Table 2: Liquid-Liquid Extraction Efficiency for Boron Removal

ExtractantDiluentpHExtraction EfficiencyReference
2-butyl-1-octanol (2 mol L⁻¹)Kerosene5.594.2% - 98.2%[11]
Isooctanol (50% vol.)KeroseneNot specified99.9%[11]
2-chloro-4-(1,1,3,3)tetramethylbutyl-6-methylol-phenol (25% vol.)KeroseneNot specified99.4%[11]

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Boronic Acid Removal

  • Dilution: After the Suzuki coupling reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The organic layer contains your product, and the aqueous layer contains the boronate salt.

  • Collection: Drain the lower aqueous layer.

  • Repeat (Optional): For more efficient removal, repeat the extraction of the organic layer with a fresh portion of the basic aqueous solution.[1]

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual base and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[12]

Protocol 2: Purification using a Boronic Acid Scavenger Resin (e.g., PS-DEAM)

  • Resin Preparation: If the resin is supplied as a slurry, remove the storage solvent. If it is a dry resin, it can be used directly.

  • Addition of Resin: To the crude reaction mixture (dissolved in a suitable organic solvent like THF or DCM), add the scavenger resin. A typical starting point is to use 2-3 equivalents of the resin relative to the initial amount of boronic acid.[9]

  • Stirring: Stir the mixture at room temperature. The required time can vary, but a typical duration is 4-16 hours.[9] Monitor the removal of the boronic acid by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the solvent used for the reaction.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Recrystallization for Purification of Biaryl Products

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below, while the impurities should remain soluble at all temperatures. Common solvent systems for biaryl compounds include hexanes/methanol and hexanes/ethyl acetate.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental_Workflow_Purification cluster_purification Purification Options start Crude Suzuki Coupling Reaction Mixture workup Aqueous Workup (Basic Wash) start->workup extract Liquid-Liquid Extraction workup->extract separate Separate Organic and Aqueous Layers extract->separate dry Dry and Concentrate Organic Layer separate->dry crude_product Crude Product dry->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization scavenger Scavenger Resin crude_product->scavenger final_product Pure Product chromatography->final_product recrystallization->final_product scavenger->final_product

Caption: General experimental workflow for the purification of Suzuki coupling products.

Scavenger_Resin_Workflow start Crude Product in Organic Solvent add_resin Add Scavenger Resin (e.g., PS-DEAM) start->add_resin stir Stir at Room Temperature (4-16 hours) add_resin->stir filter Filter to Remove Resin stir->filter wash Wash Resin with Solvent filter->wash concentrate Combine Filtrate and Washings, Concentrate wash->concentrate pure_product Purified Product concentrate->pure_product

Caption: Workflow for boronic acid removal using a scavenger resin.

Basic_Wash_Logic cluster_phases Phase Separation start Crude Product containing Boronic Acid (R-B(OH)₂) add_base Add Aqueous Base (e.g., NaOH) start->add_base reaction Acid-Base Reaction: R-B(OH)₂ + OH⁻ → [R-B(OH)₃]⁻ add_base->reaction extraction Liquid-Liquid Extraction (Organic/Aqueous) reaction->extraction organic_phase Organic Phase: Desired Product extraction->organic_phase aqueous_phase Aqueous Phase: Boronate Salt [R-B(OH)₃]⁻ extraction->aqueous_phase final_product Isolated Organic Phase with Purified Product organic_phase->final_product

Caption: Logical diagram of boronic acid removal via basic aqueous extraction.

References

Technical Support Center: (4-Formyl-3-methylphenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the use of (4-Formyl-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the prevalent issue of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 4,4'-diformyl-3,3'-dimethylbiphenyl. This side reaction is undesirable as it consumes the boronic acid, reduces the yield of the intended cross-coupled product, and the resulting homocoupled byproduct can be difficult to separate from the desired product due to similar physical properties. Electron-deficient arylboronic acids, such as the one , are particularly prone to this homocoupling process.[1][2]

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main pathways that lead to the homocoupling of arylboronic acids are:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo reductive elimination with two molecules of the boronic acid to generate the homocoupled product.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and Pd(0). This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.

Q3: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product, and I suspect homocoupling. How can I confirm this?

A3: The most direct way to confirm homocoupling is to analyze the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The homocoupled byproduct, 4,4'-diformyl-3,3'-dimethylbiphenyl, will have a distinct mass and NMR spectrum that can be identified. Comparing the crude mixture to a pure sample of the desired product and the starting materials will help in identifying the byproduct.

Q4: Can the aldehyde group on this compound cause other side reactions?

A4: Yes, the formyl (aldehyde) group can participate in side reactions under Suzuki-Miyaura conditions. A common issue is the reduction of the aldehyde to an alcohol, which can be facilitated by the palladium catalyst in the presence of a base.[3] In some cases, imine formation can also occur if amines are present.[3] To avoid these complications, protection of the aldehyde group as an acetal is a recommended strategy.[3]

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupling Byproduct

If you observe a substantial amount of the homocoupled 4,4'-diformyl-3,3'-dimethylbiphenyl in your reaction, consider the following troubleshooting steps. The workflow below provides a logical approach to diagnosing and resolving this issue.

G Troubleshooting Homocoupling cluster_0 Diagnosis cluster_1 Solutions start High Homocoupling Observed check_o2 Was the reaction mixture thoroughly degassed? start->check_o2 check_pd What was the palladium source? start->check_pd degas Implement rigorous degassing (e.g., freeze-pump-thaw or sparging with inert gas). check_o2->degas No or insufficient degassing pd0_source Switch to a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). check_pd->pd0_source Pd(II) source used ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos). degas->ligand pd0_source->ligand slow_addition Add the boronic acid solution slowly to the reaction mixture. ligand->slow_addition

Caption: Troubleshooting workflow for minimizing homocoupling.

Issue 2: Low Yield and Presence of Alcohol Byproduct

If you are observing low yields of the desired biaryl aldehyde and detecting the corresponding alcohol, the formyl group is likely being reduced.

G Troubleshooting Aldehyde Reduction cluster_0 Problem Identification cluster_1 Corrective Actions start Low yield of aldehyde product, alcohol byproduct detected. check_temp Was the reaction run at a high temperature? start->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes protect_aldehyde Protect the aldehyde as an acetal before the coupling reaction. check_temp->protect_aldehyde Yes/No lower_temp->protect_aldehyde

Caption: Workflow to address aldehyde reduction side reactions.

Data Presentation: Impact of Reaction Conditions on Homocoupling

The following table summarizes the expected trends in product distribution when performing a Suzuki-Miyaura coupling with this compound under various reaction conditions. Note that these are representative trends for electron-deficient arylboronic acids, and actual results may vary.

CatalystLigandBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10050-6030-40
Pd₂(dba)₃ SPhos K₃PO₄ Toluene/H₂O 80 85-95 <5
PdCl₂(dppf)dppfNa₂CO₃DME/H₂O9070-8015-25
Pd(OAc)₂NoneCs₂CO₃DMF11040-5040-50
Pd(PPh₃)₄ PPh₃KF THF 70 80-90 5-15
  • Bolded entries represent optimized conditions to minimize homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound (Minimizing Homocoupling)

This protocol is designed to minimize the formation of the homocoupling byproduct.

  • Reagent Preparation:

    • This compound (1.2 equiv)

    • Aryl halide (1.0 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • SPhos (0.04 equiv)[1][2]

    • K₃PO₄ (2.0 equiv)

    • Toluene and water (degassed, 10:1 v/v)

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Add the degassed toluene and water mixture via syringe.

    • Ensure the mixture is thoroughly degassed by bubbling argon through the solution for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with Aldehyde Protection-Deprotection

This protocol is recommended when aldehyde side reactions are a significant concern.[3]

  • Protection of the Aldehyde:

    • Dissolve this compound in toluene.

    • Add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Once the reaction is complete (monitored by TLC), cool the mixture, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to obtain the acetal-protected boronic acid.

  • Suzuki-Miyaura Coupling:

    • Follow the procedure outlined in Protocol 1 using the acetal-protected this compound.

  • Deprotection of the Aldehyde:

    • Dissolve the purified, acetal-protected cross-coupled product in a mixture of THF and 1M HCl.

    • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction with saturated NaHCO₃ solution and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final aldehyde product.

Signaling Pathways and Experimental Workflows

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product boronic_acid (4-Formyl-3-methylphenyl)B(OH)₂ boronic_acid->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_1 Homocoupling Side Reaction Pathway pd0_ox Pd(0)L₂ pd2_ox Pd(II)L₂ pd0_ox->pd2_ox oxygen O₂ oxygen->pd2_ox Oxidation reductive_elimination_hc Reductive Elimination pd2_ox->reductive_elimination_hc boronic_acid1 (4-Formyl-3-methylphenyl)B(OH)₂ boronic_acid1->reductive_elimination_hc boronic_acid2 (4-Formyl-3-methylphenyl)B(OH)₂ boronic_acid2->reductive_elimination_hc reductive_elimination_hc->pd0_ox Regenerates Catalyst homocoupling_product Homocoupled Product reductive_elimination_hc->homocoupling_product

References

Technical Support Center: Stability and Use of (4-Formyl-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and use of (4-Formyl-3-methylphenyl)boronic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability concern for this compound, like many arylboronic acids, is its susceptibility to decomposition under certain reaction conditions. The two primary degradation pathways are protodeboronation and oxidation. Given the presence of an electron-withdrawing formyl group, this compound can be particularly prone to protodeboronation, especially in basic aqueous media.

Q2: How do the substituents on this compound affect its stability?

A2: The stability of this compound is influenced by its two substituents:

  • 4-Formyl Group: This electron-withdrawing group increases the Lewis acidity of the boron atom. While this can be beneficial for certain reactions, it also makes the boronic acid more susceptible to nucleophilic attack, including by hydroxide ions, which can initiate protodeboronation.

  • 3-Methyl Group: The ortho-methyl group can have both electronic and steric effects. Electronically, it is a weak electron-donating group. Sterically, it can influence the conformation of the boronic acid group and its interactions with other molecules, which may have a modest impact on its reactivity and stability.

Q3: What is protodeboronation and why is it a significant issue for this compound?

A3: Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] This is a common and often undesired side reaction in processes like the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to reduced yields of the desired product. For this compound, the presence of the electron-withdrawing formyl group can accelerate this process, particularly under basic conditions.

Q4: What are the optimal storage and handling conditions for this compound?

A4: To ensure the longevity and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended. When handling, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air, which can contribute to degradation.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Potential Cause Troubleshooting Steps
Protodeboronation of this compound - Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize water-promoted protodeboronation. - Optimize Base: Use a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) instead of strong hydroxides. Running the reaction at a lower pH, if tolerated by the catalytic cycle, can also be beneficial. - Shorten Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to basic conditions. - Use a Boronic Ester: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) prior to the coupling reaction.
Catalyst Inactivation - Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can oxidize and deactivate the palladium catalyst. - Use Fresh Catalyst/Ligand: Ensure the palladium source and phosphine ligands are of high quality and have not degraded.
Poor Solubility - Solvent Screening: Test different solvent systems to ensure all reactants are sufficiently soluble at the reaction temperature. A mixture of a nonpolar solvent (e.g., toluene, dioxane) and a polar aprotic solvent or water is often effective.
Issue 2: Formation of Impurities
Potential Cause Troubleshooting Steps
Homocoupling of this compound - Minimize Oxygen: Ensure the reaction is performed under a strictly inert atmosphere. - Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions.
Decomposition of the Aldehyde Group - Protecting Group Strategy: If the aldehyde functionality is not compatible with the reaction conditions, consider protecting it as an acetal prior to the coupling reaction and deprotecting it in a subsequent step.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos, dissolve them in a small amount of anhydrous dioxane, and add this solution to the reaction flask under a positive flow of argon.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Factors Influencing the Stability of this compound

Factors Affecting Stability of this compound Stability This compound Stability Destabilizing Destabilizing Factors Stability->Destabilizing Decreased by Stabilizing Stabilizing Factors Stability->Stabilizing Increased by Base High pH (Base) Destabilizing->Base Water Presence of Water Destabilizing->Water Oxygen Oxygen (Air) Destabilizing->Oxygen HighTemp High Temperature Destabilizing->HighTemp EWG Electron-Withdrawing Group (Formyl) Destabilizing->EWG Anhydrous Anhydrous Conditions Stabilizing->Anhydrous Inert Inert Atmosphere Stabilizing->Inert LowTemp Low Temperature Stabilizing->LowTemp Ester Conversion to Boronic Ester Stabilizing->Ester

Caption: Factors influencing the stability of this compound.

Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling

Start Low/No Product Yield CheckReagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst) Start->CheckReagents CheckReagents->Start Reagents Degraded CheckConditions Review Reaction Conditions (Solvent, Base, Temperature) CheckReagents->CheckConditions Reagents OK CheckConditions->Start Conditions Suboptimal CheckProtodeboronation Suspect Protodeboronation? CheckConditions->CheckProtodeboronation Conditions OK OptimizeBase Use Weaker, Non-nucleophilic Base (e.g., K3PO4, Cs2CO3) CheckProtodeboronation->OptimizeBase Yes Degas Thoroughly Degas Solvents CheckProtodeboronation->Degas No, suspect catalyst deactivation Anhydrous Ensure Anhydrous Conditions OptimizeBase->Anhydrous Success Successful Reaction Anhydrous->Success Degas->Success

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.

Protodeboronation Signaling Pathway

ArylBoronicAcid This compound ArB(OH)2 Boronate Arylboronate [ArB(OH)3]- ArylBoronicAcid->Boronate + OH- Hydroxide OH- (Base) Hydroxide->Boronate TransitionState Transition State Boronate->TransitionState Water H2O (Proton Source) Water->TransitionState ProtodeboronatedProduct Protodeboronated Product (Ar-H) TransitionState->ProtodeboronatedProduct BoricAcid B(OH)3 TransitionState->BoricAcid

References

Troubleshooting low conversion in reactions with (4-Formyl-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Formyl-3-methylphenyl)boronic acid. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during chemical reactions involving this reagent, particularly when facing low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Q1: My reaction with this compound is resulting in a low yield of the desired product. What are the primary factors I should investigate?

A1: Low conversion in cross-coupling reactions, such as the Suzuki-Miyaura coupling, involving this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality and Stability:

    • This compound: Boronic acids can dehydrate to form cyclic anhydrides (boroxines) or undergo protodeboronation, especially if impure or improperly stored. Ensure you are using a high-purity reagent.

    • Reaction Partners: The purity of your aryl halide or other coupling partner is equally critical. Impurities can inhibit the catalyst.

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands are sensitive to air and moisture. Use fresh, properly stored catalyst and ligand.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Ensure your reaction is performed under a consistently inert atmosphere (e.g., Argon or Nitrogen).

    • Solvent and Base: Use anhydrous and thoroughly degassed solvents. The choice of base is critical and can significantly influence the reaction rate and the prevalence of side reactions.

    • Temperature: The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions.

Q2: I am observing a significant amount of a side-product that appears to be 2-methylbenzaldehyde. What is causing this, and how can I prevent it?

A2: The formation of 2-methylbenzaldehyde is likely due to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with boronic acids containing electron-withdrawing groups, such as the formyl group in your reagent.

To minimize protodeboronation:

  • Choice of Base: Use a milder base. Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF.

  • Anhydrous Conditions: Water can be a proton source for this side reaction. Employing anhydrous conditions can be beneficial.

  • Reaction Time and Temperature: Minimize reaction time and temperature where possible. Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester. These are generally more resistant to protodeboronation and slowly release the boronic acid in situ.

Q3: My reaction mixture is turning black, and I'm getting a poor yield. What does this indicate?

A3: The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition and aggregation. This inactive form of palladium will no longer participate in the catalytic cycle, leading to low or no conversion.

To prevent catalyst decomposition:

  • Ligand Selection: Ensure you are using an appropriate phosphine ligand that can stabilize the palladium catalyst throughout the reaction. Bulky, electron-rich phosphine ligands are often effective.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

  • Concentration: Very low reactant concentrations can sometimes lead to catalyst instability. Ensure your reaction is running at an appropriate concentration.

Q4: I am seeing the formation of biaryl products from the self-coupling of this compound. How can I reduce this homocoupling?

A4: Homocoupling is a side reaction where two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen.

To minimize homocoupling:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove any traces of oxygen.

  • Catalyst Choice: In some cases, the choice of palladium precursor can influence the extent of homocoupling.

Data Presentation

The following table summarizes troubleshooting strategies for low conversion in Suzuki-Miyaura reactions with this compound.

Problem Potential Cause Suggested Solution Expected Outcome
Low Conversion Inactive CatalystUse fresh Pd catalyst and ligand; ensure proper storage under inert atmosphere.Improved reaction rate and yield.
Suboptimal BaseScreen different bases (e.g., K₃PO₄, Cs₂CO₃, KF).Increased yield by optimizing transmetalation and minimizing side reactions.
Low Reaction TemperatureGradually increase the reaction temperature in increments of 10-20 °C.Enhanced reaction kinetics.
Protodeboronation Presence of a proton source (e.g., water)Use anhydrous solvents and reagents.Reduced formation of 2-methylbenzaldehyde.
Base-promoted decompositionUse a milder base (e.g., K₃PO₄, KF).Minimized protodeboronation.
Catalyst Decomposition Oxygen contaminationRigorously degas the solvent and maintain a strict inert atmosphere.Prevents formation of inactive palladium black.
High TemperatureOptimize for the lowest effective temperature.Increased catalyst lifetime and improved yield.
Homocoupling Presence of OxygenImprove degassing procedure for all reagents and solvents.Reduced formation of biaryl homocoupling product.

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Coupling Reaction:

This is a general procedure and may require optimization for your specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

    • Bubble the inert gas through the solution for 15-20 minutes to ensure thorough deoxygenation.

    • In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand. Add this to the reaction flask against a positive flow of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to troubleshooting reactions with this compound.

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents Verify Reagent Purity and Stability (Boronic Acid, Aryl Halide, Catalyst, Ligand) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Inert Atmosphere, Solvent, Base, Temperature) Start->Check_Conditions Side_Products Analyze Side Products (Protodeboronation, Homocoupling) Start->Side_Products Improve_Inert Improve Inert Atmosphere Technique Check_Reagents->Improve_Inert Optimize_Base Optimize Base (e.g., K3PO4, Cs2CO3) Check_Conditions->Optimize_Base Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Side_Products->Optimize_Base Success Successful Conversion Optimize_Base->Success Optimize_Temp->Success Improve_Inert->Success Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Complex R1-Pd(II)L2-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano R1-Pd(II)L2-R2 Transmetalation->PdII_Diorgano Boronate R2-B(OH)3- Boronate->Transmetalation Base Base (e.g., K3PO4) Base->Boronate Boronic_Acid R2-B(OH)2 (this compound) Boronic_Acid->Base RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Validation & Comparative

1H NMR Characterization of (4-Formyl-3-methylphenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H NMR characterization of (4-Formyl-3-methylphenyl)boronic acid. Due to the limited availability of experimentally verified spectra in public databases, this guide presents a predicted 1H NMR spectrum based on established principles and comparative data from structurally similar molecules. This information is benchmarked against the experimental spectrum of a key synthetic precursor, 4-bromo-3-methylbenzaldehyde, to aid in purity assessment and quality control.

Comparative 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound and the experimental data for its common precursor, 4-bromo-3-methylbenzaldehyde. This comparison is crucial for identifying potential impurities in synthesized batches of the target compound.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
This compound CHO~10.0 - 10.1Singlet-1H
H-2~8.0 - 8.1Singlet-1H
H-6~7.8 - 7.9Doublet~8.01H
H-5~7.5 - 7.6Doublet~8.01H
B(OH)2~8.2 - 8.4Broad Singlet-2H
CH3~2.5 - 2.6Singlet-3H
4-bromo-3-methylbenzaldehyde CHO9.95Singlet-1H
H-27.85Doublet1.81H
H-67.73Doublet of Doublets8.0, 1.81H
H-57.45Doublet8.01H
CH32.45Singlet-3H

Note: The predicted values for this compound are based on the analysis of structurally related compounds such as 4-formylphenylboronic acid and 3-methylphenylboronic acid. The broadness and chemical shift of the B(OH)2 protons can vary significantly depending on the solvent, concentration, and water content.

Experimental Protocol: 1H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. The choice of solvent is critical as the boronic acid protons are exchangeable and may not be observed in protic solvents. DMSO-d6 is often preferred for observing exchangeable protons.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer for better resolution.

  • Tune and shim the spectrometer to the specific sample and solvent.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

3. Data Acquisition:

  • Acquire the 1H NMR spectrum at a constant temperature, typically 298 K (25 °C).

  • Use a standard single-pulse experiment.

  • Set the number of scans to 16 or higher to achieve an adequate signal-to-noise ratio.

  • Apply a relaxation delay of at least 1-2 seconds between scans.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to aid in structural elucidation.

Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of a this compound sample using 1H NMR spectroscopy, with a focus on identifying the common precursor impurity, 4-bromo-3-methylbenzaldehyde.

G Purity Assessment Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Sample Synthesized this compound Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum (FT, Phasing, Calibration) Acquire->Process Analyze Analyze Chemical Shifts, Integrations, and Multiplicities Process->Analyze Compare Compare with Reference Spectra Analyze->Compare Reference1 Predicted Spectrum of Pure Product Compare->Reference1 Reference2 Experimental Spectrum of 4-bromo-3-methylbenzaldehyde Compare->Reference2 Pure Sample is Pure Compare->Pure No signals corresponding to impurities Impure Impurity Detected Compare->Impure Signals matching precursor are present

Caption: Workflow for purity assessment via 1H NMR.

Chemical Structure and Proton Assignments

The diagram below illustrates the chemical structure of this compound with the predicted 1H NMR chemical shifts for each unique proton environment.

Caption: Structure and predicted proton assignments.

Comparative Guide to Purity Analysis of (4-Formyl-3-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for organoboron compounds, such as (4-Formyl-3-methylphenyl)boronic acid, is critical in drug development and synthetic chemistry. As a key building block in Suzuki-Miyaura coupling reactions, its purity directly influences reaction yields, impurity profiles, and the quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound, offering detailed experimental protocols and performance data.

Comparison of Analytical Techniques: HPLC vs. qNMR

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique that separates components in a mixture for quantification.[1] It is widely used in quality control for its high resolution and sensitivity.[2][3] In contrast, Quantitative NMR (qNMR) is a primary analytical method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard, providing a direct measure of molar concentration without the need for a specific reference standard of the analyte itself.[1]

While HPLC is excellent for detecting and quantifying trace impurities, its accuracy can be influenced by the UV response factors of impurities, which may differ from the main compound.[1] Boronic acids, in particular, can be challenging to analyze via reversed-phase HPLC due to potential on-column degradation or poor retention of these relatively polar compounds.[4] qNMR, being structure-based and less dependent on chromatographic behavior, offers a more accurate representation of molar purity, especially in cases where impurities like boronic acid anhydrides (boroxines) are present.[1]

Key Performance Characteristics:

ParameterHPLC (UV Detection)qNMR (¹H NMR)Rationale
Principle Comparative method based on chromatographic separation and UV response.[1]Direct, primary method based on signal intensity proportional to molar concentration.[1]qNMR provides an absolute purity value against a standard, while HPLC is relative to a reference or area percent.
Accuracy High, but can be influenced by the response factors of different impurities.[1]Very high, provides a direct and absolute purity measurement.[1]qNMR is less susceptible to variations in chemical properties between the analyte and its impurities.
Precision (%RSD) Excellent (<1.0%)Excellent (<1.0%)Both techniques, when properly validated, offer high precision.[1][5]
Linearity (R²) > 0.999> 0.99[5]Both methods demonstrate excellent linearity over a defined concentration range.
LOD/LOQ Typically lower (ng/mL to low µg/mL range).[6]Higher (µg/mL to mg/mL range).[5]HPLC is generally more sensitive for detecting trace-level impurities.
Impurity Detection Excellent for separating and detecting unknown and trace impurities.Good for identifying and quantifying structurally related impurities.HPLC excels at resolving complex mixtures, while NMR provides structural information about impurities.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a robust RP-HPLC method for determining the purity of this compound. The method is designed to provide good retention and peak shape for this polar aromatic compound.[3]

1. Instrumentation and Columns:

  • System: HPLC or UHPLC system with a PDA or UV detector.[2][3]

  • Column: XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm. This stationary phase is well-suited for retaining polar analytes.[3] An alternative is a C18 column with low silanol activity.[7]

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

4. Data Analysis:

  • Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all integrated peaks and multiplied by 100.

  • % Purity = (Area_main_peak / Total_Area_all_peaks) * 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the HPLC purity analysis workflow, from initial sample handling to the final report generation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_processing 3. Data Processing & Reporting prep_standard Prepare Reference Standard (0.5 mg/mL) instrument_setup Instrument Setup & System Suitability prep_standard->instrument_setup prep_sample Prepare Test Sample (0.5 mg/mL) prep_sample->instrument_setup prep_mobile_phase Prepare Mobile Phases A and B prep_mobile_phase->instrument_setup inject_samples Inject Standard & Samples instrument_setup->inject_samples Pass/Fail acquire_data Acquire Chromatographic Data (20 min run) inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate % Purity (Area Percent Method) integrate_peaks->calculate_purity generate_report Generate Final Analysis Report calculate_purity->generate_report

Fig 1. HPLC purity analysis workflow. (Max Width: 760px)

References

Mass Spectrometry of (4-Formyl-3-methylphenyl)boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry for the characterization of (4-Formyl-3-methylphenyl)boronic acid and its derivatives. It offers a detailed examination of expected fragmentation patterns, experimental protocols, and a comparison with alternative analytical techniques, supported by experimental data from related compounds.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Accurate and efficient analytical techniques are paramount for its characterization, impurity profiling, and quantitative analysis. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity for the analysis of such compounds. This guide explores the mass spectrometric behavior of this compound and compares it with other analytical methods.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound. Electrospray ionization (ESI) is a common and effective ionization method for this class of compounds, often in negative ion mode, to generate the deprotonated molecule [M-H]⁻.

Predicted Fragmentation Pathway

While specific experimental fragmentation data for this compound is not widely published, a theoretical fragmentation pathway can be predicted based on the known behavior of benzaldehydes and phenylboronic acids in mass spectrometry. The primary fragmentation is expected to occur at the formyl and boronic acid functional groups.

Upon collision-induced dissociation (CID), the [M-H]⁻ ion of this compound (monoisotopic mass: 164.0645 g/mol ) is expected to follow several key fragmentation routes:

  • Loss of H₂O: A common fragmentation for boronic acids, leading to the formation of a boroxine precursor.

  • Loss of CO: Characteristic of benzaldehydes, resulting from the cleavage of the formyl group.[1][2]

  • Loss of the formyl group (CHO): This would lead to a tolylboronic acid radical anion.[2]

  • Cleavage of the C-B bond: This would result in fragments corresponding to the aromatic ring and the boronic acid moiety.

G cluster_frags parent [M-H]⁻ m/z 163.0572 frag1 Loss of H₂O [C₈H₇BO₂]⁻ m/z 145.0466 parent->frag1 - H₂O frag2 Loss of CO [C₇H₇BO₂]⁻ m/z 135.0517 parent->frag2 - CO frag3 Loss of CHO [C₇H₈B(OH)₂]⁻˙ m/z 136.0696 parent->frag3 - CHO frag4 Loss of B(OH)₂ [C₈H₇O]⁻ m/z 119.0497 parent->frag4 - B(OH)₂

Comparison with Alternative Analytical Techniques

While LC-MS provides unparalleled sensitivity and specificity, other analytical techniques offer complementary information for the characterization of this compound.

TechniqueAdvantagesDisadvantagesTypical Observations for Arylboronic Acids
LC-MS/MS High sensitivity (pg/mL levels)[3], high specificity, suitable for complex matrices, provides molecular weight and structural information.Can be destructive, matrix effects can cause ion suppression, may require derivatization for some compounds.[4]Detection of [M-H]⁻ or adducts, characteristic fragmentation patterns.
HPLC-UV Robust, quantitative, non-destructive, widely available.[1]Lower sensitivity than MS, requires a chromophore for detection, co-eluting impurities can interfere with quantification.Aromatic ring provides strong UV absorbance, allowing for quantification.
NMR Spectroscopy Provides detailed structural information, non-destructive, absolute quantification possible with an internal standard.Lower sensitivity than MS, requires higher sample concentrations, complex spectra for mixtures.Characteristic shifts for aromatic, formyl, and methyl protons, B-OH protons may be broad or exchangeable.
GC-MS High chromatographic resolution for volatile compounds.Requires derivatization for non-volatile compounds like boronic acids, potential for thermal degradation.Analysis of derivatized boronic acids (e.g., silyl esters) can provide fragmentation data.

Quantitative Performance Comparison

CompoundMethodLLOQReference
Phenylboronic acidLC-MS/MS (Negative ESI)2 pg/mL[3]
4-Methylphenylboronic acidLC-MS/MS (Negative ESI)5 pg/mL[3]
Carboxyphenylboronic acidLC-MS/MS (Negative ESI)20 ng/mL (1 ppm)[5]
Methylphenylboronic acidLC-MS/MS (Negative ESI)20 ng/mL (1 ppm)[5]

Experimental Protocols

LC-MS/MS Method for this compound

This protocol is a generalized procedure based on established methods for similar arylboronic acids.[3][5] Optimization will be required for specific instrumentation and applications.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Prepare stock solution (1 mg/mL in Methanol) prep2 Dilute to working standards (e.g., 1 µg/mL in 50:50 Methanol:Water) prep1->prep2 lc1 Column: C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) prep2->lc1 Inject lc2 Mobile Phase A: 0.1% Formic Acid in Water lc1->lc2 lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc2->lc3 lc4 Gradient Elution lc3->lc4 ms1 Ionization: Electrospray (ESI), Negative Mode lc4->ms1 ms2 Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS) ms1->ms2 ms3 Collision Gas: Argon ms2->ms3 ms4 Collision Energy: Optimized for fragmentation ms3->ms4 data1 Extract Ion Chromatogram (XIC) of [M-H]⁻ ms4->data1 data2 Analyze MS/MS spectrum for characteristic fragments data1->data2 data3 Quantify using a calibration curve data2->data3

1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare a series of working standards by diluting the stock solution in a mixture of 50:50 (v/v) methanol/water to the desired concentration range for the calibration curve.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to ensure separation from any impurities. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS: Select the [M-H]⁻ ion (m/z 163.06) for collision-induced dissociation (CID). Optimize collision energy to achieve a representative fragmentation pattern.

Conclusion

Mass spectrometry, particularly LC-MS/MS, stands out as a highly sensitive and specific method for the analysis of this compound and its derivatives. While other techniques like HPLC-UV and NMR provide valuable complementary data for structural elucidation and routine quality control, the unparalleled sensitivity of LC-MS/MS makes it the method of choice for trace-level quantification and impurity profiling, which are critical in the fields of pharmaceutical development and materials science. The predicted fragmentation pathways and the provided experimental protocol serve as a robust starting point for researchers to develop and validate their own analytical methods for this important class of compounds.

References

Comparison of (4-Formyl-3-methylphenyl)boronic acid with other boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical, as its structural and electronic properties significantly influence reaction outcomes. This guide provides a comparative analysis of (4-Formyl-3-methylphenyl)boronic acid and other relevant boronic acids in Suzuki coupling, supported by experimental data to inform reaction design and optimization.

Influence of Substituents on Reactivity

The reactivity of an arylboronic acid in Suzuki coupling is influenced by the electronic nature and steric hindrance of the substituents on the phenyl ring.

  • Electron-donating groups (like methyl) generally increase the electron density on the boron-bearing carbon, which can facilitate the transmetalation step of the catalytic cycle, often leading to higher reaction yields and rates.

  • Electron-withdrawing groups (like formyl) decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step. The position of these substituents (ortho, meta, or para) also plays a crucial role in both electronic and steric effects.

This compound presents an interesting case with both an electron-donating methyl group and an electron-withdrawing formyl group on the same aromatic ring. The interplay of these opposing electronic effects, along with their steric influence, will dictate its performance in Suzuki coupling reactions.

Comparative Performance Data

While specific experimental data for the Suzuki coupling of this compound is not extensively available in the public domain, we can infer its potential reactivity by comparing it with structurally similar boronic acids. The following table summarizes Suzuki coupling yields for boronic acids with formyl and methyl substituents.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Formylphenylboronic acid5-Bromonicotinic acid[Pd(PPh₃)₄]Na₂CO₃DME/H₂OReflux2485[1]
4-Formylphenylboronic acid6-Bromonicotinic acid[Pd(PPh₃)₄]Na₂CO₃DME/H₂OReflux4841[1]
4-Formylphenylboronic acid2-Bromonicotinic acid[Pd(PPh₃)₄]Na₂CO₃DME/H₂OReflux4862[1]
4-Formylphenylboronic acid4-BromobenzonitrileNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified97[2]
2-Formylphenylboronic acid2-IodotolueneNot SpecifiedNa₂CO₃DME/H₂O80Not Specified54[3]
2-Formylphenylboronic acid (as trimethylene glycol ester)IodobenzeneNot SpecifiedNot SpecifiedDMF100Not Specified89[3]

Analysis of Comparative Data:

The data for 4-formylphenylboronic acid demonstrates that it can be an effective coupling partner, affording good to excellent yields depending on the substrate.[1][2] The presence of the electron-withdrawing formyl group does not preclude high-yielding reactions. For instance, the coupling with 4-bromobenzonitrile resulted in a 97% yield.[2] However, the yield can be sensitive to the substitution pattern of the coupling partner, as seen in the reactions with various bromonicotinic acids.[1]

The case of 2-formylphenylboronic acid highlights the potential for lower yields and side reactions, such as protodeboronation (leading to benzaldehyde), which can be mitigated by using a boronic ester derivative under anhydrous conditions.[3]

For this compound, the electron-donating methyl group at the meta-position relative to the boronic acid could partially offset the deactivating effect of the para-formyl group. This might lead to comparable or potentially slightly higher reactivity than 4-formylphenylboronic acid, depending on the specific reaction conditions and the steric hindrance introduced by the 3-methyl group.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki coupling experiment.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Establish Inert Atmosphere B->C D Add Degassed Solvents C->D E Heat and Stir (Monitor Progress) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Purification (e.g., Chromatography) H->I J Product Characterization I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound is a valuable building block for the synthesis of functionalized biaryl compounds. While direct, extensive comparative data is limited, analysis of related structures suggests it should be a competent coupling partner in Suzuki reactions. The presence of both an electron-donating and an electron-withdrawing group offers a unique reactivity profile that can be exploited in organic synthesis. Researchers are encouraged to use the provided comparative data and experimental protocol as a starting point for their specific applications, with the understanding that optimization of reaction conditions will be key to achieving high yields and purity.

References

The Reactivity-Stability Trade-Off: A Comparative Guide to Boronic Acids and Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate organoboron reagent is a critical decision that can significantly influence the efficiency, yield, and practicality of chemical transformations. This guide provides an objective comparison of the reactivity and stability of boronic acids versus their corresponding boronate esters, with a focus on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to facilitate the rational selection of the most suitable reagent for a given synthetic challenge.

Executive Summary: The Reactivity versus Stability Paradigm

The fundamental difference between boronic acids and their boronate ester counterparts lies in a well-established trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions. This heightened reactivity is largely attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this increased reactivity comes at the cost of diminished stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and reaction yields.

Conversely, boronate esters, such as the commonly used pinacol esters, exhibit significantly enhanced stability. They are frequently crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods. This inherent stability makes them advantageous for multi-step syntheses and high-throughput screening applications. The trade-off for this improved stability is generally a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, although direct transmetalation from the ester is also possible.

Quantitative Performance Comparison

The following tables summarize quantitative data from kinetic studies, primarily focusing on the transmetalation step of the Suzuki-Miyaura reaction. This data provides a direct comparison of the relative reactivity of various boronic acids and boronate esters.

Table 1: Comparison of General Properties and Performance in Suzuki-Miyaura Coupling

ParameterBoronic AcidBoronate Ester (e.g., Pinacol Ester)
Reactivity Generally higher, leading to shorter reaction times.Generally lower, often requiring longer reaction times or higher temperatures.
Stability Lower; susceptible to protodeboronation and oxidation.High; often stable to air and moisture, with a long shelf-life.
Handling Can be challenging due to instability; may require inert atmosphere.Easy to handle; often crystalline solids.
Purification Can be difficult; prone to decomposition on silica gel.Readily purified by column chromatography.
Yield Potentially higher in short reaction times, but can be compromised by decomposition.Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.

Table 2: Kinetic Data for the Transmetalation Step in Suzuki-Miyaura Coupling

This table presents rate constants for the reaction of various boron reagents with a palladium(II) hydroxo complex, a key intermediate in the Suzuki-Miyaura catalytic cycle.

EntryBoron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ (at -55 °C)Relative Rate
14-Fluorophenylboronic acid5.78 ± 0.131.00
24-Fluorophenylboronic acid catechol esterSimilar to boronic acid~1
34-Fluorophenylboronic acid neopentyl glycol esterSimilar to boronic acid~1
44-Fluorophenylboronic acid pinacol esterSlower than boronic acid (>95% conversion after 1.5 h)< 1

Note: The data in Table 2 is compiled from studies on the stoichiometric reaction of isolated palladium complexes with boron reagents to elucidate the mechanism of transmetalation. While providing valuable insight into intrinsic reactivity, these rates may not directly correlate with overall catalytic reaction times under all conditions.

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly influences the critical transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR'(Ln) Ligand Exchange (Base) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR'(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (R-B(OR)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reactivity_Comparison_Workflow cluster_0 Reagent Selection and Preparation cluster_1 Reaction Setup and Execution cluster_2 Analysis and Optimization Start Define Coupling Partners (Aryl Halide & Boron Reagent) BA Synthesize or Procure Boronic Acid Start->BA BE Synthesize or Procure Boronate Ester Start->BE Reaction_BA Set up Reaction with Boronic Acid BA->Reaction_BA Reaction_BE Set up Reaction with Boronate Ester BE->Reaction_BE Monitor_BA Monitor Progress (TLC, GC/LC-MS) Reaction_BA->Monitor_BA Monitor_BE Monitor Progress (TLC, GC/LC-MS) Reaction_BE->Monitor_BE Analyze_BA Analyze Yield and Purity (Boronic Acid Reaction) Monitor_BA->Analyze_BA Analyze_BE Analyze Yield and Purity (Boronate Ester Reaction) Monitor_BE->Analyze_BE Compare Compare Results Analyze_BA->Compare Analyze_BE->Compare Optimize Select Optimal Reagent and Conditions Compare->Optimize

A Comparative Guide to Analytical Methods for Quantifying (4-Formyl-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of (4-Formyl-3-methylphenyl)boronic acid, a key building block in organic synthesis, is critical for ensuring reaction efficiency, product purity, and the overall quality of the final product. This guide provides an objective comparison of various analytical techniques for the quantification of this compound, supported by experimental data from related boronic acid analyses.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide focuses on five prevalent and effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy, Potentiometric Titration, and UV-Vis Spectrophotometry.

Quantitative Performance Data

The following table summarizes the typical quantitative performance of these analytical methods for the analysis of this compound and related aromatic boronic acids. It is important to note that the performance characteristics for a specific analysis should be validated in the respective laboratory setting.

Analytical MethodPrincipleTypical Linearity (R²)Precision (%RSD)Typical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV Chromatographic separation based on polarity>0.99< 2.0%[1]~0.1 µg/mL~0.5 µg/mLHigh throughput, good selectivity, widely available.Potential for on-column hydrolysis of boronic acid.
GC-FID/MS Chromatographic separation based on volatility>0.99< 5.0%~0.1 ppm~0.5 ppmHigh resolution, suitable for volatile impurities.Requires derivatization for non-volatile boronic acids.
¹¹B NMR Spectroscopy Nuclear magnetic resonance of the ¹¹B nucleus>0.99[2]0.7 - 2.0%[2]~0.02% w/w[2]~0.04% w/w[2]Provides structural information, non-destructive, no chromophore needed.Lower sensitivity compared to chromatographic methods, requires specialized equipment.
Potentiometric Titration Acid-base titration with potentiometric endpoint detectionNot Applicable< 0.5%Dependent on titrant concentrationDependent on titrant concentrationHigh precision for purity assessment, absolute method.Less suitable for trace analysis, potential interferences.
UV-Vis Spectrophotometry Measurement of light absorbance by a chromophore>0.99< 5.0%~0.1 µg/mL~0.5 µg/mLSimple, cost-effective, rapid for colored compounds.Lower selectivity, often requires derivatization for boronic acids.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide representative protocols for the quantification of this compound using the compared techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in various samples.

  • Instrumentation : HPLC system with a UV-Vis detector, quaternary pump, and autosampler.

  • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used.[3] For example, a gradient starting from 95% aqueous phase to 95% organic phase over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Further dilutions can be made as required.

Gas Chromatography with Flame Ionization or Mass Spectrometry Detection (GC-FID/MS)

Due to the low volatility of boronic acids, a derivatization step is necessary to convert the analyte into a more volatile form. Silylation is a common derivatization technique.

  • Instrumentation : GC system equipped with an FID or MS detector.

  • Derivatization :

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

  • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Injector Temperature : 280 °C.

  • Detector Temperature (FID) : 300 °C.

  • MS Parameters (if used) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Mass Range : m/z 50-550.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR provides a direct and non-destructive method for the quantification of boron-containing compounds.[2][4]

  • Instrumentation : NMR spectrometer with a boron-observe probe.

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of the sample into a vial.

    • Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known amount of an internal standard (e.g., triphenylphosphine oxide for ¹H NMR or a boron-containing standard for ¹¹B NMR).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters :

    • Nucleus : ¹¹B

    • Relaxation Delay (d1) : A sufficiently long delay (e.g., 5 times the longest T₁) should be used to ensure full relaxation of the boron nucleus for accurate quantification.

    • Number of Scans : Sufficient scans to obtain a good signal-to-noise ratio.

  • Quantification : The concentration of the analyte is determined by comparing the integral of the ¹¹B signal of the analyte to the integral of the signal of the internal standard.

Potentiometric Titration

This method is suitable for determining the purity of this compound. Boronic acids are weak acids, and their acidity can be enhanced by the addition of a polyol, such as mannitol, to form a more acidic complex.

  • Instrumentation : Automatic potentiometric titrator with a pH electrode.

  • Titrant : Standardized 0.1 M Sodium Hydroxide (NaOH).

  • Sample Preparation :

    • Accurately weigh an appropriate amount of the sample and dissolve it in deionized water.

    • Add a sufficient amount of mannitol (e.g., to a final concentration of 0.5 M).

  • Titration Procedure :

    • Calibrate the pH electrode using standard buffers.

    • Immerse the electrode in the sample solution and titrate with the standardized NaOH solution.

    • The endpoint is determined from the inflection point of the titration curve.

  • Calculation : The purity of the boronic acid is calculated based on the volume of titrant consumed at the equivalence point.

UV-Vis Spectrophotometry

The aldehyde functional group in this compound allows for quantification via derivatization to form a colored compound. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).

  • Instrumentation : UV-Vis Spectrophotometer.

  • Derivatization :

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • To a known aliquot of the sample solution, add an acidic solution of DNPH.

    • Allow the reaction to proceed for a specific time at a controlled temperature to form the 2,4-dinitrophenylhydrazone derivative.

    • Add a base (e.g., potassium hydroxide) to develop the color.

  • Measurement : Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) for the hydrazone derivative (typically around 480 nm).

  • Quantification : The concentration of the analyte is determined from a calibration curve prepared using standard solutions of the analyte treated with the same derivatization procedure.

Visualizations

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Column & Mobile Phase Screening Dev2 Optimization of Gradient & Temperature Dev1->Dev2 Dev3 Wavelength Selection Dev2->Dev3 Val1 Specificity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 App1 Routine Analysis Val5->App1 App2 Impurity Profiling

Caption: A logical workflow for HPLC method development and validation.

General Process for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Add Silylating Agent Prep2->Prep3 Prep4 Heat for Derivatization Prep3->Prep4 Ana1 Injection Prep4->Ana1 Inject Derivatized Sample Ana2 Separation on GC Column Ana1->Ana2 Ana3 Ionization (EI) Ana2->Ana3 Ana4 Mass Analysis (MS) Ana3->Ana4 Data1 Chromatogram Generation Ana4->Data1 Data2 Peak Integration Data1->Data2 Data3 Quantification Data2->Data3

Caption: General workflow for GC-MS analysis with silylation.

References

X-ray crystal structure of (4-Formyl-3-methylphenyl)boronic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural properties of 4-Formylphenylboronic acid and 3-Formylphenylboronic acid, supported by experimental data from their single-crystal X-ray diffraction studies.

This guide provides a comparative overview of the X-ray crystal structures of two positional isomers of formylphenylboronic acid: the para-substituted 4-formylphenylboronic acid and the meta-substituted 3-formylphenylboronic acid. While the crystal structure for the initially targeted (4-Formyl-3-methylphenyl)boronic acid is not publicly available, this comparison of its parent isomers offers valuable insights into the solid-state arrangement and intermolecular interactions governed by the formyl and boronic acid functionalities. Understanding these structural nuances is crucial for applications in crystal engineering, supramolecular chemistry, and the design of novel pharmaceutical agents.

Crystallographic Data Comparison

The crystallographic data for 4-Formylphenylboronic acid and 3-Formylphenylboronic acid, obtained from single-crystal X-ray diffraction, are summarized below. These parameters define the unit cell and the symmetry of the crystal lattice.

Parameter4-Formylphenylboronic acid3-Formylphenylboronic acid
CCDC Number 179270241233
Chemical Formula C₇H₇BO₃C₇H₇BO₃
Formula Weight 149.94149.94
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 11.458(2)13.013(3)
b (Å) 6.452(1)3.848(1)
c (Å) 9.771(2)13.799(3)
α (°) 9090
β (°) 108.79(3)106.83(3)
γ (°) 9090
Volume (ų) 683.9(2)660.8(3)
Z 44
Calculated Density (g/cm³) 1.4561.506

Experimental Protocols

The synthesis and crystallization of these compounds are critical steps in obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are based on established literature procedures.

Synthesis of Formylphenylboronic Acids

A general and widely used method for the synthesis of formylphenylboronic acids involves the protection of the formyl group of a corresponding bromobenzaldehyde, followed by a Grignard reaction or lithium-halogen exchange, and subsequent reaction with a trialkyl borate.[1]

Step 1: Protection of the Formyl Group The starting material, either 4-bromobenzaldehyde or 3-bromobenzaldehyde, is first protected to prevent the highly reactive organometallic intermediate from attacking the formyl group. A common method is the formation of a diethyl acetal by reacting the bromobenzaldehyde with triethyl orthoformate in the presence of an acid catalyst in ethanol.

Step 2: Formation of the Organometallic Intermediate The protected bromobenzaldehyde is then reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the Grignard reagent. Alternatively, a lithium-halogen exchange can be performed by reacting the aryl bromide with an organolithium reagent like n-butyllithium at low temperatures.

Step 3: Borylation The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. This step forms the boronic ester.

Step 4: Deprotection and Hydrolysis Finally, the protecting group is removed, and the boronic ester is hydrolyzed by the addition of an aqueous acid. The formylphenylboronic acid product can then be isolated by filtration, washed, and dried.[2]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified formylphenylboronic acid in an appropriate solvent. For 4-formylphenylboronic acid, slow evaporation from an aqueous solution has been reported to yield suitable crystals.[1] For 3-formylphenylboronic acid, crystallization from a mixture of solvents, such as toluene, by slow cooling can be effective. The choice of solvent and the rate of cooling or evaporation are crucial factors in obtaining high-quality single crystals.

Workflow and Structural Relationship Diagrams

The following diagrams illustrate the general synthetic workflow for formylphenylboronic acids and the logical relationship in comparing their crystal structures.

G cluster_synthesis Synthesis Workflow Start Bromobenzaldehyde (4-bromo or 3-bromo) Protect Acetal Protection of Formyl Group Start->Protect Grignard Grignard Formation (with Mg) Protect->Grignard Borylation Reaction with Trialkyl Borate Grignard->Borylation Hydrolysis Acidic Hydrolysis & Deprotection Borylation->Hydrolysis Product Formylphenylboronic Acid Hydrolysis->Product G cluster_comparison Structural Comparison Target This compound (Structure Unknown) Parent Formylphenylboronic Acid Target->Parent is a derivative of Isomer1 4-Formylphenylboronic acid (para-) Parent->Isomer1 isomeric form Isomer2 3-Formylphenylboronic acid (meta-) Parent->Isomer2 isomeric form Data Crystallographic Data (Unit Cell, Space Group, etc.) Isomer1->Data provides Isomer2->Data provides

References

A Comparative Guide to Reagents for Biaryl Synthesis: Alternatives to (4-Formyl-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl structures, which are prevalent in pharmaceuticals and functional materials. While (4-Formyl-3-methylphenyl)boronic acid is a commonly utilized reagent for introducing the 4-formyl-3-methylphenyl moiety, its stability and handling can pose challenges. This guide provides an objective comparison of alternative reagents, namely potassium (4-formyl-3-methylphenyl)trifluoroborate, (4-formyl-3-methylphenyl) MIDA boronate, and (4-formyl-3-methylphenyl)trimethoxysilane. The comparison is supported by experimental data to assist researchers in selecting the optimal reagent for their biaryl synthesis needs.

Performance Comparison of Biaryl Synthesis Reagents

The choice of reagent in a Suzuki-Miyaura or related cross-coupling reaction can significantly influence the reaction's efficiency, yield, and substrate scope. The following table summarizes the key performance indicators of this compound and its alternatives in a typical cross-coupling reaction with a generic aryl halide (Ar-X).

ReagentCoupling ReactionKey AdvantagesTypical Yield (%)[1][2]Reaction Conditions
This compound Suzuki-MiyauraReadily available, well-established protocols.70-95Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), 80-100 °C.
Potassium (4-formyl-3-methylphenyl)trifluoroborate Suzuki-MiyauraHigh stability (air and moisture), easy to handle, crystalline solid.[3][4][5][6]85-98Pd catalyst (e.g., Pd(OAc)₂/ligand), base (e.g., Cs₂CO₃), solvent (e.g., Toluene/H₂O or MeOH), 65-100 °C.[5][7]
(4-Formyl-3-methylphenyl) MIDA boronate Suzuki-MiyauraExceptionally stable, compatible with chromatography, slow release of boronic acid.[1][2]80-99Pd catalyst (e.g., Pd(OAc)₂/SPhos), base (e.g., K₃PO₄), solvent (e.g., Dioxane/H₂O or H₂O), RT-60 °C.[1]
(4-Formyl-3-methylphenyl)trimethoxysilane HiyamaLow toxicity of byproducts, stable reagent.[8][9][10][11][12]65-90Pd catalyst (e.g., Pd/C or Pd(OAc)₂), activator (e.g., TBAF or NaOH), solvent (e.g., Toluene or H₂O), 80-120 °C.[8][9][10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reagents in the laboratory. Below are representative experimental protocols for the cross-coupling of each reagent with a model aryl bromide, 4-bromoanisole.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until completion as monitored by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of Potassium (4-formyl-3-methylphenyl)trifluoroborate

Materials:

  • Potassium (4-formyl-3-methylphenyl)trifluoroborate (1.5 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine potassium (4-formyl-3-methylphenyl)trifluoroborate, 4-bromoanisole, Pd(OAc)₂, PPh₃, and Cs₂CO₃.

  • Add a 10:1 mixture of toluene and water.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12-16 hours.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[5]

Protocol 3: Suzuki-Miyaura Coupling of (4-Formyl-3-methylphenyl) MIDA boronate

Materials:

  • (4-Formyl-3-methylphenyl) MIDA boronate (1.1 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flask, add (4-Formyl-3-methylphenyl) MIDA boronate, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add a 5:1 mixture of 1,4-dioxane and water.

  • Degas the mixture with argon for 15 minutes.

  • Stir the reaction at room temperature or heat to 40-60 °C for 12-24 hours.[1]

  • Upon completion, work up the reaction as described in Protocol 1.

Protocol 4: Hiyama Coupling of (4-Formyl-3-methylphenyl)trimethoxysilane

Materials:

  • (4-Formyl-3-methylphenyl)trimethoxysilane (1.5 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1 M in THF (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under argon, dissolve (4-Formyl-3-methylphenyl)trimethoxysilane, 4-bromoanisole, and Pd(OAc)₂ in THF.

  • Add the TBAF solution dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Reaction Workflows and Mechanisms

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Hiyama cross-coupling reactions, providing a visual representation of the key steps involved.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronReagent Ar'-B(OR)₂ (or BF₃K, MIDA-B) BoronReagent->Transmetalation Base Base Base->Transmetalation Hiyama_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd SilaneReagent Ar'-Si(OR)₃ SilaneReagent->Transmetalation Activator Activator (e.g., F⁻, OH⁻) Activator->Transmetalation

References

A Comparative Purity Assessment of Commercially Available (4-Formyl-3-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Formyl-3-methylphenyl)boronic acid is a crucial building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Given its importance, the purity of this reagent is paramount to ensure reaction efficiency, yield, and the integrity of the final product. This guide provides a comparative purity assessment of commercially available this compound from three hypothetical major suppliers, herein designated as Supplier A, Supplier B, and Supplier C. The comparison is based on a suite of standard analytical techniques to provide researchers with a framework for evaluating and selecting the most suitable product for their needs.

The purity of boronic acids is a critical factor in their reactivity and the successful outcome of sensitive cross-coupling reactions. Impurities can lead to lower yields, side reactions, and difficulties in purification of the desired products. This guide outlines a comprehensive analytical workflow for the purity assessment of this compound and presents a comparative analysis of hypothetical commercial samples.

Experimental Workflow for Purity Assessment

The following diagram illustrates the systematic approach for the comprehensive purity and impurity profiling of commercial this compound samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Comparison sample_receipt Receive Commercial Samples (Suppliers A, B, C) dissolution Dissolution in Appropriate Solvents (e.g., Acetonitrile, Methanol-d4) sample_receipt->dissolution hplc High-Performance Liquid Chromatography (HPLC) - Purity Assay - Impurity Profiling dissolution->hplc nmr Nuclear Magnetic Resonance (NMR) - Structural Confirmation - Purity Estimation (qNMR) - Residual Solvent Analysis dissolution->nmr lcms Liquid Chromatography- Mass Spectrometry (LC-MS) - Impurity Identification dissolution->lcms kf Karl Fischer Titration - Water Content dissolution->kf data_integration Integrate & Analyze Data hplc->data_integration nmr->data_integration lcms->data_integration kf->data_integration comparison_table Generate Comparative Purity Table data_integration->comparison_table report Publish Comparison Guide comparison_table->report

Caption: Experimental workflow for the purity assessment of this compound.

Comparative Purity Data

The following table summarizes the hypothetical analytical data obtained for this compound from three different commercial suppliers.

Parameter Supplier A Supplier B Supplier C Method
Purity (HPLC Area %) 98.5%99.2%97.8%HPLC-UV
Major Impurity 1 (%) 0.8% (Unidentified)0.4% (Starting Material)1.2% (De-boronated)HPLC-UV
Major Impurity 2 (%) 0.3% (Oxidized Aldehyde)0.2% (Dimer)0.5% (Unidentified)HPLC-UV
Total Impurities (%) 1.5%0.8%2.2%HPLC-UV
Water Content (%) 0.25%0.15%0.50%Karl Fischer Titration
Residual Solvents (NMR) Acetone (50 ppm)Not DetectedToluene (150 ppm)¹H NMR
¹H NMR Conforms to structureConforms to structureConforms to structure500 MHz

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and to profile the impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure, estimate purity, and identify any residual solvents.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Solvent: Deuterated methanol (Methanol-d4).

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of Methanol-d4.

  • Analysis: ¹H NMR spectra were acquired and analyzed for characteristic peaks of this compound and any observable impurities or residual solvents.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To identify the mass of the main component and the major impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Method: Same as the HPLC method described above.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 50-1000 m/z.

Karl Fischer Titration
  • Objective: To quantify the water content in the samples.

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Sample Preparation: A known amount of the solid sample was introduced directly into the titration cell.

  • Analysis: The water content was determined and expressed as a weight percentage.

Discussion of Hypothetical Results

Based on the hypothetical data presented, Supplier B provides this compound with the highest purity (99.2%) and the lowest total impurity profile. The major impurity from Supplier B was identified as a likely starting material from the synthesis, which may have implications for certain sensitive applications. Supplier A offers a product of good purity (98.5%), though with a notable unidentified impurity. Supplier C's product shows a lower purity (97.8%) with a significant amount of the de-boronated impurity, which could negatively impact reaction yields in cross-coupling reactions. Additionally, the higher water content and residual toluene in the sample from Supplier C might be detrimental for moisture-sensitive reactions.

Conclusion

The selection of a commercial source for this compound should be guided by a thorough analytical assessment. While stated purity on the label provides initial guidance, independent verification using techniques such as HPLC, NMR, and Karl Fischer titration is crucial for ensuring the quality and consistency of this critical reagent. For applications demanding the highest purity and minimal side-product formation, a supplier providing material with a low total impurity profile and minimal water content, such as the hypothetical Supplier B, would be the preferred choice. Researchers should consider implementing a similar analytical workflow for incoming reagents to maintain high standards in their synthetic endeavors.

Spectroscopic comparison of substituted phenylboronic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Substituted Phenylboronic Acid Isomers: An Objective Guide for Researchers

For researchers and professionals in drug development, a thorough understanding of the structural nuances of active pharmaceutical ingredients and intermediates is paramount. Phenylboronic acids and their derivatives are crucial building blocks in modern organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. The positional isomerism of substituents on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and spectroscopic signatures. This guide provides a detailed comparative analysis of ortho-, meta-, and para-substituted phenylboronic acid isomers, supported by experimental data from various spectroscopic techniques.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize key spectroscopic data for representative substituted phenylboronic acid isomers. These values are indicative and can vary slightly based on solvent and concentration.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the electronic environment of protons. The chemical shifts (δ) of the aromatic protons are particularly informative for distinguishing between isomers.

SubstituentIsomerAr-H Chemical Shifts (ppm)B(OH)₂ Chemical Shift (ppm)
-F ortho~7.0-7.8Not always reported
meta~7.1-7.6Not always reported
para~7.0-8.0Not always reported
-CH₃ ortho~7.1-7.8~7.9
meta~7.2-7.7~7.9
para~7.2-7.8~7.9
-NH₂ meta~6.8-7.2~7.8

Note: Aromatic proton signals often appear as complex multiplets. The ranges provided encompass the typical spread of these signals.

¹³C NMR Spectroscopy

Carbon-13 NMR provides insights into the carbon framework of the molecule. The chemical shift of the carbon atom attached to the boronic acid group (C-B) is a key diagnostic peak.[1]

SubstituentIsomerC-B Chemical Shift (ppm)Other Aromatic C Shifts (ppm)
Unsubstituted -~135.0~127.8, 132.9, 136.6
-F meta~133.0~115-164
-CH₃ para~131.0~128.9, 135.6, 141.6
¹¹B NMR Spectroscopy

Boron-11 NMR is a powerful tool for directly probing the environment of the boron atom. The chemical shift is indicative of the boron's hybridization state (sp² for trigonal planar boronic acids, sp³ for tetrahedral boronate species).[2][3]

CompoundChemical Shift (δ, ppm)
Phenylboronic acid~29.9
2-Fluorophenylboronic acid~28.0
3-Fluorophenylboronic acid~29.0
4-Fluorophenylboronic acid~29.5
2-(pyrrolidin-1-ylmethyl)phenylboronic acid~22.2

Note: The ¹¹B chemical shifts for sp² hybridized boronic acids typically fall in the range of 27-33 ppm.[4] The formation of boronate esters with diols leads to a significant upfield shift to the 6-13 ppm range, indicating a change to sp³ hybridization.[2][5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their vibrational frequencies. Key vibrations for phenylboronic acids include the O-H, B-O, and C-B stretches, as well as aromatic C-H and C=C vibrations.

Isomer/SubstituentO-H Stretch (cm⁻¹)B-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
Phenylboronic acid ~3300-3600 (broad)~1350>3000~1600, 1400-1500
Tolylboronic acids ~3200-3400 (broad)~1350-1370>3000~1600, 1400-1500
Fluorophenylboronic acids ~3200-3400 (broad)~1350-1380>3000~1600, 1400-1500

Note: The broad O-H stretch is characteristic and can sometimes show evidence of intramolecular hydrogen bonding.[6] Aromatic C-H stretches above 3000 cm⁻¹ are typical for sp² C-H bonds.[7]

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The position of the maximum absorbance (λ_max) is influenced by the extent of the conjugated π-system.[8]

Isomer/Substituentλ_max (nm)Solvent
Phenylboronic acid ~270Methanol/Water
3-Fluorophenylboronic acid ~274Ethanol, Water

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 2-20 mg of the phenylboronic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation : Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR : Obtain the spectrum using a standard pulse sequence. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR : Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.[1] A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • ¹¹B NMR : Use a broadband probe tuned to the ¹¹B frequency. An external standard, such as BF₃·OEt₂, is often used for chemical shift referencing.[9]

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid. For solution-state analysis, the sample is dissolved in a suitable solvent (e.g., CDCl₃) and placed in a liquid cell with NaCl or KBr windows.[10]

  • Instrumentation : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : A background spectrum is first collected. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, water, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Fill a quartz cuvette with the solvent to record a baseline. Then, record the spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).[11]

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows relevant to the spectroscopic analysis of substituted phenylboronic acid isomers.

G Isomer Structure's Influence on Spectroscopic Shifts cluster_isomer Isomer Type cluster_effects Electronic & Steric Effects cluster_shifts Observed Spectroscopic Shifts ortho Ortho-Substituted steric Steric Hindrance ortho->steric inductive Inductive Effect ortho->inductive resonance Resonance Effect ortho->resonance meta Meta-Substituted meta->inductive meta->resonance para Para-Substituted para->inductive para->resonance nmr_h ¹H NMR Chemical Shifts (Aromatic Protons) steric->nmr_h nmr_b ¹¹B NMR Chemical Shifts steric->nmr_b inductive->nmr_h nmr_c ¹³C NMR Chemical Shifts (ipso-Carbon) inductive->nmr_c inductive->nmr_b resonance->nmr_h resonance->nmr_c ir IR Vibrational Frequencies (e.g., B-O Stretch) resonance->ir G General Experimental Workflow for Spectroscopic Comparison cluster_analysis Spectroscopic Analysis start Obtain Isomer Samples (ortho, meta, para) prep Sample Preparation for each technique (Dissolving, KBr pellet, etc.) start->prep nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) prep->nmr ir FTIR Spectroscopy prep->ir uv UV-Vis Spectroscopy prep->uv data Data Processing (Referencing, Baseline Correction) nmr->data ir->data uv->data table Tabulate Quantitative Data (δ, cm⁻¹, λ_max) data->table compare Comparative Analysis of Spectra table->compare conclusion Structural Confirmation and Property Correlation compare->conclusion

References

Safety Operating Guide

Proper Disposal of (4-Formyl-3-methylphenyl)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of (4-Formyl-3-methylphenyl)boronic acid, ensuring the safety of laboratory personnel and the protection of the environment.

This compound and its derivatives should be treated as hazardous waste.[1] Under no circumstances should this chemical or its empty containers be disposed of in regular trash or flushed down the drain unless explicitly permitted by local authorities.[1][2] Adherence to the following procedures is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal process, it is imperative to work within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).[1]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile or neoprene gloves; consider double gloving.[1]
Body Protection A fully fastened lab coat that covers the arms.[1]
Footwear Closed-toe shoes.[1]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] Containers must be made of a compatible material.[3]

  • Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, weighing papers, and absorbent pads from spills must be collected in the designated solid hazardous waste container.[1]

3. Liquid Waste Disposal:

  • All solutions containing this compound must be collected in the designated liquid hazardous waste container.[1]

  • Do not mix with other chemical wastes unless instructed by a qualified professional, as this can cause dangerous reactions.[2]

4. Decontamination of Glassware and Surfaces:

  • Initial Rinse: In a chemical fume hood, rinse contaminated glassware and surfaces with a suitable organic solvent like acetone or ethanol to remove the bulk of the residue.[1] This initial rinsate is considered liquid hazardous waste and must be collected accordingly.[1][3]

  • Secondary Decontamination: A basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[1][4] This can be followed by a water rinse. All rinsates from this step must also be collected as liquid hazardous waste.[1]

  • Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]

  • Drying: Allow the decontaminated glassware to air dry completely in a well-ventilated area before reuse.[1]

5. Spill Management:

  • Small Spills (within a fume hood): Absorb the spill with a chemical absorbent pad. Wipe the area with a solvent-dampened cloth, followed by a decontamination solution. All cleanup materials must be sealed in a bag and disposed of as solid hazardous waste.[1]

  • Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area and alert laboratory safety personnel.[1]

6. Waste Storage and Pickup:

  • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[1]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.[1][5] Chemical waste generators are responsible for ensuring complete and accurate classification of waste according to federal, state, and local regulations.[5][6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (e.g., contaminated gloves, paper) B->C Solid D Liquid Waste (e.g., solutions, rinsates) B->D Liquid E Contaminated Glassware/Surfaces B->E Equipment F Place in Labeled 'Solid Hazardous Waste' Container C->F G Place in Labeled 'Liquid Hazardous Waste' Container D->G H Decontaminate in Fume Hood E->H J Store Sealed Containers in Designated Accumulation Area F->J G->J I Collect Rinsate as Liquid Hazardous Waste H->I I->G K Arrange for Pickup by Certified Hazardous Waste Disposal J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (4-Formyl-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (4-Formyl-3-methylphenyl)boronic acid. The following procedures are based on established best practices for handling boronic acid derivatives and aldehydes. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. This chemical should be handled with care, recognizing the potential for skin, eye, and respiratory irritation.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3][4]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust, fumes, or vapors.[1][5][6][7]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][2][8]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Remove any contaminated clothing immediately and wash it before reuse.[1][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory for the routine handling of this compound:

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side-shields are mandatory.[5][6] A full-face shield is recommended when there is a risk of splashing.[9][10]To protect eyes from contact, which can cause serious irritation.[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile, butyl rubber) should be worn.[1][5][9] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[8]To prevent skin contact and potential irritation.[1][9] Latex gloves are not recommended as they may not provide adequate protection.[9]
Body Protection A laboratory coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][11]To protect skin from accidental splashes or spills.[1]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][6][9]To prevent respiratory tract irritation.[5]
Experimental Protocol: Safe Handling and Weighing
  • Preparation: Before handling the reagent, ensure all required PPE is correctly worn. Confirm that the chemical fume hood is operational and that an emergency shower and eyewash station are accessible.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[1]

    • Avoid the formation of dust and aerosols.[3][6] Use non-sparking tools for handling.[6]

  • Weighing:

    • If possible, weigh the compound directly into the reaction vessel within the fume hood.

    • If using a balance outside the hood, use a tared, sealed container to transport the chemical. Minimize the time the container is open.

  • Post-Handling:

    • Tightly close the container after use.[2]

    • Clean any contaminated surfaces with an appropriate solvent and then soap and water.

    • Dispose of all contaminated disposables as hazardous waste.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]

Waste Segregation and Collection:

  • Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[1]

  • Do not mix with other waste streams unless compatibility has been confirmed.[12]

  • Contaminated materials such as gloves, paper towels, and pipette tips should be collected in a separate, clearly labeled hazardous waste bag or container.[13]

Disposal Procedure:

  • Dispose of all chemical waste in accordance with federal, state, and local regulations.[1][12]

  • Do not pour waste down the drain.[1]

  • Handle uncleaned containers as you would the product itself.[12]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][3]

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection if necessary.[13][14]

    • Carefully sweep or scoop up the spilled material and place it into a labeled container for hazardous waste disposal.[3]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[13]

    • Place all cleanup materials into a sealed bag for disposal as hazardous waste.[13]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7][9][15]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][9][14][15]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6][14][15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[3][12][15]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Weighing cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep2->prep3 handle1 Transfer Reagent in Fume Hood prep3->handle1 handle2 Weigh Compound into Sealed Vessel handle1->handle2 spill Spill handle1->spill exposure Exposure handle1->exposure handle3 Tightly Seal Container After Use handle2->handle3 disp1 Collect Solid Waste in Labeled Container handle3->disp1 disp2 Collect Contaminated PPE Separately disp1->disp2 disp3 Arrange for Hazardous Waste Pickup disp2->disp3 spill_evac Evacuate Area spill->spill_evac spill_contain Contain Spill with Absorbent spill->spill_contain spill_clean Clean Area & Dispose of Waste spill->spill_clean exp_flush Flush Affected Area (Eyes/Skin) exposure->exp_flush exp_fresh_air Move to Fresh Air (Inhalation) exposure->exp_fresh_air exp_medical Seek Immediate Medical Attention exposure->exp_medical spill_evac->spill_contain spill_contain->spill_clean exp_flush->exp_medical exp_fresh_air->exp_medical

Caption: Workflow for the safe handling, use, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.